3-Quinolin-8-ylacrylic acid
Description
BenchChem offers high-quality 3-Quinolin-8-ylacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolin-8-ylacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-quinolin-8-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIJAGBFCDWPA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281988 | |
| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754190-58-4 | |
| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754190-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Core Molecular Characteristics and Physicochemical Properties
An In-Depth Technical Guide to 3-Quinolin-8-ylacrylic Acid: Properties, Synthesis, and Research Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 3-Quinolin-8-ylacrylic acid. This molecule, a hybrid of the privileged quinoline scaffold and the reactive acrylic acid moiety, stands as a compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, provide a detailed and chemically sound synthetic protocol with mechanistic insights, and explore its potential applications, grounded in authoritative scientific literature.
3-Quinolin-8-ylacrylic acid, systematically named (2E)-3-(quinolin-8-yl)prop-2-enoic acid, is an aromatic heterocyclic compound. Its structure is characterized by a quinoline ring system linked at the 8-position to an acrylic acid backbone. The inherent properties of both the quinoline nucleus and the α,β-unsaturated carboxylic acid functional group confer a unique chemical personality upon the molecule, making it a versatile building block and a potential bioactive agent.
The quinoline portion of the molecule is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with various biological targets. The acrylic acid moiety, on the other hand, provides a reactive handle for polymerization and a site for Michael additions, as well as a carboxylic acid group capable of forming salts, esters, and amides, or acting as a bidentate ligand for metal coordination.
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO₂ | [Synblock, n.d.; Benchchem, n.d.] |
| Molecular Weight | 199.21 g/mol | [Synblock, n.d.; CymitQuimica, n.d.; Benchchem, n.d.] |
| Canonical SMILES | C1=CC=C2C(=C1C=CC(=O)O)N=CC=C2 | N/A |
| Isomeric Form | Predominantly the (E)-isomer (trans) | [CymitQuimica, n.d.; BLDpharm, n.d.] |
| CAS Number | 77377-27-6 (Isomer unspecified) | [Synblock, n.d.] |
| 754190-58-4 ((E)-isomer) | [CymitQuimica, n.d.; BLDpharm, n.d.] | |
| Appearance | Likely a solid at room temperature. | N/A |
| Storage | Store in a dry, sealed container at room temperature. | [Synblock, n.d.; BLDpharm, n.d.] |
Structural Considerations & Stability:
The molecule is generally encountered as the (E)-isomer, where the quinoline ring and the carboxylic acid group are on opposite sides of the double bond. This configuration is sterically and electronically more stable than the (Z)-isomer. From a chemical stability perspective, the acrylic acid moiety is susceptible to polymerization, especially when exposed to heat, light, or radical initiators. Therefore, for long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment.
Part 2: Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing 3-Quinolin-8-ylacrylic acid is via the Knoevenagel condensation, specifically using the Doebner modification. This reaction involves the condensation of an aldehyde (8-quinolinecarboxaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak amine base like pyridine or piperidine. The Doebner modification is particularly elegant as it uses pyridine as both the catalyst and solvent, and the reaction is followed by a spontaneous decarboxylation to yield the desired α,β-unsaturated acid[1][2].
Experimental Protocol: Doebner-Knoevenagel Synthesis
This protocol is a self-validating system. Successful synthesis will yield a product with distinct spectroscopic signatures (detailed in Part 3) that confirm its identity and purity.
Materials:
-
8-Quinolinecarboxaldehyde
-
Malonic acid (≥99%)
-
Pyridine (anhydrous)
-
Piperidine (catalytic amount)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 8-quinolinecarboxaldehyde in a minimal amount of anhydrous pyridine.
-
Causality: Pyridine serves as both the solvent and the base catalyst. Using anhydrous conditions prevents unwanted side reactions with water.
-
-
Addition of Reagents: To the stirred solution, add 1.2 equivalents of malonic acid. The slight excess of malonic acid ensures the complete consumption of the aldehyde. Add a catalytic amount (e.g., 0.1 equivalents) of piperidine.
-
Causality: Malonic acid provides the two-carbon unit that will form the "acrylic acid" part of the final product. Piperidine is a slightly stronger base than pyridine and effectively catalyzes the initial deprotonation of malonic acid to form the reactive enolate nucleophile[3].
-
-
Condensation & Decarboxylation: Heat the reaction mixture to reflux (approximately 115 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an excess of cold water. Acidify the aqueous mixture to a pH of ~2-3 by slowly adding 1 M hydrochloric acid. This will precipitate the crude product.
-
Causality: The product is a carboxylic acid, which is deprotonated and soluble in the basic pyridine solution. Acidification protonates the carboxylate, rendering the product insoluble in water and causing it to precipitate.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual pyridine and salts. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-Quinolin-8-ylacrylic acid.
Synthesis Workflow Diagram
Caption: Doebner-Knoevenagel synthesis workflow for 3-Quinolin-8-ylacrylic acid.
Part 3: Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques must be employed. The expected spectral data are based on the known chemical shifts and absorption frequencies of the constituent functional groups.
Expected Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | ~12.0-13.0 ppm (broad s, 1H): Carboxylic acid proton. ~8.9 ppm (dd, 1H), ~8.2 ppm (dd, 1H), ~7.4-7.8 ppm (m, 4H): Protons of the quinoline ring system. ~7.9 ppm (d, 1H) & ~6.5 ppm (d, 1H): Vinylic protons (-CH=CH-), with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-trans configuration. | The chemical shifts are characteristic for aromatic, vinylic, and carboxylic acid protons. The large J-coupling of the vinylic protons is definitive for the trans stereochemistry[5]. |
| ¹³C NMR | ~168-172 ppm: Carboxylic acid carbon (C=O). ~120-150 ppm: Multiple signals corresponding to the quinoline ring and vinylic carbons. | The positions of the signals are indicative of sp² hybridized carbons in aromatic, vinylic, and carbonyl environments[6][7]. |
| FT-IR | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid. ~1620-1640 cm⁻¹: C=C stretch of the alkene. ~1500-1600 cm⁻¹: C=C and C=N stretches of the quinoline ring. | These absorption bands correspond to the characteristic vibrational frequencies of the key functional groups present in the molecule[7][8]. |
| Mass Spec. | [M+H]⁺ at m/z ≈ 199.21: The molecular ion peak corresponding to the compound's molecular weight. | Confirms the molecular weight and formula of the synthesized product. |
Part 4: Applications and Research Perspectives
The unique hybrid structure of 3-Quinolin-8-ylacrylic acid opens avenues for its application in diverse scientific fields, primarily in medicinal chemistry and materials science.
Medicinal Chemistry & Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[9][10][11][12].
-
Anticancer Research: Quinoline-based compounds can act as DNA intercalators, topoisomerase inhibitors, or kinase inhibitors. Acrylic acid derivatives bearing quinoline moieties have been synthesized and have shown potent cytotoxic activity against various cancer cell lines, often by inducing cell cycle arrest and apoptosis[9][13][14]. The 8-substituted quinoline scaffold, in particular, is being investigated for its ability to inhibit pathways like NF-κB, which are crucial for cancer cell survival[15].
-
Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and antibacterial agents (quinolone antibiotics). Novel quinoline derivatives are continuously being explored to combat drug-resistant strains of bacteria and fungi[16][17][18]. The acrylic acid portion can potentially act as a Michael acceptor, irreversibly binding to biological nucleophiles like cysteine residues in enzymes, a mechanism used by many covalent inhibitor drugs.
Materials Science & Coordination Chemistry
The dual functionality of 3-Quinolin-8-ylacrylic acid makes it an excellent candidate for advanced material synthesis.
-
Metal-Organic Frameworks (MOFs): The molecule can serve as an organic linker in the synthesis of MOFs. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, creating porous, crystalline structures[19]. Such MOFs have vast potential in gas storage, catalysis, and targeted drug delivery[20][21][22]. Functionalizing MOFs with acrylic acid groups has been shown to be a viable strategy for applications like selective metal ion adsorption[23].
-
Functional Polymers: The acrylic acid moiety allows the molecule to act as a monomer. Polymerization or copolymerization can lead to functional polymers with the quinoline unit pendant to the polymer backbone. These materials could possess interesting optical, electronic, or metal-chelating properties.
Diagram: Structure-Function Relationship
Caption: Relationship between the structural features and potential applications.
Conclusion
3-Quinolin-8-ylacrylic acid is a molecule of considerable scientific interest, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined physicochemical properties and accessible synthetic route via the Doebner-Knoevenagel condensation make it a valuable compound for academic and industrial research. The proven biological potential of the quinoline scaffold, combined with the versatile reactivity of the acrylic acid moiety, positions this compound as a promising platform for the development of novel therapeutics and advanced functional materials. Further investigation into its biological activities and material properties is highly warranted and is expected to yield significant scientific advancements.
References
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh Hewela, E. (2021). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1736–1745. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved February 23, 2026, from [Link]
-
El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2015). Anti-breast cancer activity of some novel quinoline derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(8), 765–776. [Link]
-
NRO. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. [Link]
-
Vyas, A., Ram, V. J., & Goel, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3394–3415. [Link]
-
Sławiński, J., & Szafrański, K. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. [Link]
-
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
SpectraBase. (n.d.). (E)-3-(quinolin-3-yl)acrylaldehyde. Retrieved February 23, 2026, from [Link]
-
Rivera-Carrillo, C., et al. (2023). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PLOS ONE, 18(11), e0292723. [Link]
-
Liu, Y., et al. (2020). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. ACS Applied Materials & Interfaces, 12(12), 13637-13654. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 23, 2026, from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
Zhang, L., et al. (2019). Acrylic Acid-Functionalized Metal-Organic Frameworks for Sc(III) Selective Adsorption. ACS Applied Materials & Interfaces, 11(12), 11772-11781. [Link]
-
Kumar, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
-
Thornley, R. (2024, February 26). S3.2.12 Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY]. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Enhancing Antimicrobial Efficacy: 8-Hydroxyquinoline Incorporation into Metal-Organic Frameworks with Iron Ion Coupling. Retrieved February 23, 2026, from [Link]
-
Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Retrieved February 23, 2026, from [Link]
-
ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved February 23, 2026, from [Link]
-
Engineered Science Publisher. (2022). Metal-Organic Frameworks (MOFs): A Promising Candidate for Stimuli-Responsive Drug Delivery. [Link]
-
The Royal Society of Chemistry. (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Retrieved February 23, 2026, from [Link]
-
IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
Sources
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Technical Whitepaper: Characterization and Physicochemical Profile of 3-(Quinolin-8-yl)acrylic Acid
Executive Summary
3-(Quinolin-8-yl)acrylic acid (CAS: 754190-58-4) is a critical intermediate and pharmacophore in medicinal chemistry, particularly valued for its metal-chelating properties and structural rigidity. As a derivative of cinnamic acid fused with a quinoline ring, it serves as a potent building block for designing metalloproteinase inhibitors, antitumor agents, and novel heterocyclic scaffolds.
This technical guide provides a definitive reference for the physicochemical characterization, synthesis, and quality control of 3-(Quinolin-8-yl)acrylic acid. Unlike standard datasheets, this document synthesizes experimental protocols with structural analysis to address the scarcity of aggregated data for this specific isomer.
Chemical Identity & Structure
The compound is an
| Property | Data |
| IUPAC Name | (2E)-3-(Quinolin-8-yl)prop-2-enoic acid |
| Common Name | 3-(Quinolin-8-yl)acrylic acid; 8-Quinolylacrylic acid |
| CAS Number | 754190-58-4; 77377-27-6 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| SMILES | OC(=O)/C=C/c1cccc2ncccc12 |
| Structural Class | Heterocyclic Cinnamic Acid Derivative |
Physicochemical Characterization
Accurate characterization of 3-(Quinolin-8-yl)acrylic acid is essential for validating synthesis and ensuring purity in downstream applications.
Physical State and Appearance[2][3]
-
State: Solid crystalline powder.
-
Color: Typically off-white to pale yellow . Deep yellow or brown coloration often indicates oxidation or the presence of residual polymer/oligomers.
-
Odor: Faint, characteristic of quinoline derivatives.
Melting Point Profile
While specific experimental melting points for the 8-isomer are often omitted in standard open-access databases, its thermal behavior can be triangulated via structural analogs and precursors.
-
Expected Melting Point Range: 200°C – 250°C (Decomposition likely near melt).
-
Note on Causality: The high melting point relative to simple aromatics is driven by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and
- stacking of the planar quinoline rings.
-
-
Quality Control Checkpoint:
-
Precursor (8-Quinolinecarboxaldehyde): Melts at 95–96°C .
-
Validation: A melting point below 180°C strongly suggests incomplete conversion or significant contamination with the starting aldehyde.
-
Solubility Profile
-
Soluble: DMSO, DMF, Pyridine, hot Ethanol, hot Acetic Acid.
-
Sparingly Soluble: Acetone, Dichloromethane (DCM).
-
Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.
-
pH Dependence: Soluble in aqueous alkaline solutions (e.g., 1M NaOH) due to deprotonation of the carboxylic acid, forming the water-soluble carboxylate salt.
Synthesis & Purification Protocol
The most robust route for synthesizing 3-(Quinolin-8-yl)acrylic acid is the Knoevenagel Condensation . This method is preferred over the Heck reaction for this substrate due to higher atom economy and easier purification of the metal-free product.
Reaction Mechanism
The reaction involves the condensation of 8-quinolinecarboxaldehyde with malonic acid in the presence of a weak base (pyridine) and a catalyst (piperidine). The initial aldol-like addition is followed by dehydration and thermal decarboxylation to yield the
Experimental Protocol
Reagents:
-
8-Quinolinecarboxaldehyde (1.0 eq)
-
Malonic acid (1.2 – 1.5 eq)
-
Pyridine (Solvent/Base, 5-10 volumes)
-
Piperidine (Catalytic amount, ~0.1 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-quinolinecarboxaldehyde and malonic acid in pyridine.
-
Initiation: Add catalytic piperidine.
-
Reflux: Heat the mixture to reflux (approx. 115°C) for 3–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) until the aldehyde spot disappears.
-
Why Reflux? High temperature is required to drive the decarboxylation step (
) which pushes the equilibrium forward.
-
-
Quenching: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a surplus of ice-cold water (or dilute HCl if pyridine removal is difficult, though pH control is critical to avoid protonating the quinoline nitrogen to a salt that remains soluble).
-
Preferred Method: Pour into ice water and adjust pH to ~4-5 with dilute HCl to precipitate the free acid.
-
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Purification: Recrystallize the crude solid from hot ethanol or acetic acid .
-
Drying: Dry under vacuum at 50°C to remove residual solvent.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthesis workflow via Knoevenagel condensation.[1]
Analytical Validation
To certify the identity and purity of the synthesized compound, the following spectral features must be observed.
Proton NMR ( H NMR)
-
Solvent: DMSO-
-
Key Signals:
-
Vinylic Protons: Two doublets with a large coupling constant (
Hz), characteristic of trans-alkenes. Typically found between 6.5 and 8.5 ppm. -
Carboxylic Acid Proton: A broad singlet downfield (
12.0 – 14.0 ppm), exchanges with D O. -
Quinoline Protons: A complex aromatic region (
7.5 – 9.0 ppm). The H-2 proton (adjacent to nitrogen) is typically the most deshielded doublet.
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1680 – 1710 cm⁻¹ (conjugated carboxylic acid).
-
C=C Stretch: Medium intensity band at 1620 – 1640 cm⁻¹ .
-
O-H Stretch: Broad band at 2500 – 3300 cm⁻¹ (carboxylic acid dimer).
Characterization Logic Flow
Figure 2: Quality control logic tree for validating 3-(Quinolin-8-yl)acrylic acid.
Applications in Drug Discovery[4]
The 3-(Quinolin-8-yl)acrylic acid scaffold is highly relevant in modern drug design due to its dual functionality:
-
Metal Chelation (MMP Inhibition): The nitrogen atom of the quinoline ring (position 1) and the carboxylic acid oxygen can form a bidentate chelate with divalent metal ions (e.g., Zn²⁺, Cu²⁺). This motif is exploited in the design of Matrix Metalloproteinase (MMP) inhibitors, where the zinc ion in the enzyme's active site is sequestered, halting tumor metastasis.
-
Fragment-Based Drug Design (FBDD): The rigid quinoline core provides a defined spatial orientation, making it an excellent "linker" fragment. It connects the metal-binding group (carboxylic acid) with hydrophobic pockets in the target protein via the aromatic ring system.
-
Antimicrobial Activity: Analogs of quinoline acrylic acids have demonstrated significant antibacterial activity, often by disrupting bacterial DNA gyrase or via metal-dependent mechanisms.
References
-
PubChem. 8-Quinolyl acrylate (Ester Derivative Comparison). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Chemsrc. Quinoline-8-carbaldehyde (Precursor) Physical Properties. Retrieved October 26, 2025, from [Link]
-
ResearchGate. Synthesis and Biological Activity of Quinoline Derivatives (General Reference for Knoevenagel Conditions). Retrieved October 26, 2025, from [Link]
Sources
Safety data sheet (SDS) for 3-Quinolin-8-ylacrylic acid
An In-depth Technical Guide to the Safe Handling and Application of 3-Quinolin-8-ylacrylic acid
Authored by Senior Application Scientist
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Quinolin-8-ylacrylic acid, a key intermediate in synthetic chemistry and drug discovery. Designed for researchers, chemists, and laboratory personnel, this document synthesizes critical data from safety data sheets (SDS) and peer-reviewed literature to ensure best practices in a laboratory setting.
Chemical Identity and Physicochemical Properties
3-Quinolin-8-ylacrylic acid is a heterocyclic aromatic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . Its structure, featuring a quinoline nucleus linked to an acrylic acid moiety, imparts specific chemical reactivity and biological activity, necessitating a thorough understanding of its properties for safe handling.
Table 1: Physicochemical Data of 3-Quinolin-8-ylacrylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | |
| Molecular Weight | 199.21 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 198 - 202 °C | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | |
| CAS Number | 5439-05-4 |
Hazard Identification and Risk Assessment
A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. While 3-Quinolin-8-ylacrylic acid is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory precautions are essential.
Primary Routes of Exposure:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Table 2: Summary of Potential Hazards
| Hazard | Description | Precautionary Measures |
| Acute Oral Toxicity | While not classified, ingestion may cause gastrointestinal irritation. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause mild to moderate skin irritation upon prolonged contact. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause significant eye irritation, redness, and pain. | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system. | Work in a well-ventilated area or use a fume hood. |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to minimize exposure risk and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide comprehensive protection.
Caption: Recommended PPE sequence before handling 3-Quinolin-8-ylacrylic acid.
Step-by-Step Handling Procedure
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the required amount of 3-Quinolin-8-ylacrylic acid powder using a clean spatula to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent (e.g., DMSO, methanol) to the vessel containing the powder. Gently swirl or sonicate until fully dissolved.
-
Reaction Setup: Transfer the solution to the reaction vessel using a pipette or syringe.
-
Post-Handling: Clean all equipment and the work area thoroughly. Dispose of waste in appropriately labeled containers.
-
Decontamination: Wash hands and any exposed skin with soap and water.
Storage Conditions
Proper storage is crucial for maintaining the stability and purity of 3-Quinolin-8-ylacrylic acid.
-
Temperature: Store in a cool, dry place.
-
Container: Keep the container tightly closed.
-
Incompatibilities: Store away from strong oxidizing agents.
Accidental Release Measures and First Aid
In the event of an accidental release or exposure, a swift and appropriate response is critical.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any dust.
-
Contain: Use a spill kit with absorbent pads for solutions or carefully sweep up solid material. Avoid generating dust.
-
Collect: Place the contained material into a sealed, labeled waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent and then soap and water.
First Aid Measures
Caption: Decision-making flowchart for first aid response to exposure.
Toxicological Profile and Biological Activity
While a comprehensive toxicological profile for 3-Quinolin-8-ylacrylic acid is not extensively detailed in publicly available literature, its structural motifs suggest potential areas for further investigation. The quinoline core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The acrylic acid moiety can participate in Michael additions, suggesting potential reactivity with biological nucleophiles.
Table 3: Summary of Toxicological Information
| Endpoint | Data | Source |
| Acute Toxicity | No data available. | - |
| Carcinogenicity | Not classified as a carcinogen. | |
| Mutagenicity | No data available. | - |
| Teratogenicity | No data available. | - |
Further research is warranted to fully elucidate the toxicological and pharmacological properties of this compound.
References
-
3-(8-Quinolyl)acrylic acid. Adooq Bioscience. [Link]
Methodological & Application
Application Note: Synthesis of 3-Quinolin-8-ylacrylic Acid via Knoevenagel-Doebner Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of 3-Quinolin-8-ylacrylic acid from quinoline-8-carbaldehyde and malonic acid. The protocol leverages the Knoevenagel-Doebner condensation, a robust carbon-carbon bond-forming reaction.[1][2][3] We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline safety protocols, and offer characterization data and troubleshooting advice. This document is designed to equip researchers with the necessary expertise to successfully and safely perform this synthesis.
Introduction and Scientific Background
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial agents to organic light-emitting diodes (OLEDs).[4][5] Specifically, 3-Quinolin-8-ylacrylic acid serves as a valuable intermediate for more complex molecular scaffolds. Its synthesis is efficiently achieved through the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.[2][3][6]
This protocol employs the Doebner modification of the Knoevenagel condensation. This variation is uniquely suited for reactions using malonic acid as the active methylene component. It characteristically uses pyridine as the solvent and a catalytic amount of a stronger base, such as piperidine.[1][7] A key feature of the Doebner modification is the in-situ decarboxylation of the intermediate, which simplifies the process to a one-pot synthesis of the desired α,β-unsaturated carboxylic acid.[2][8]
The overall transformation is as follows: Quinoline-8-carbaldehyde + Malonic Acid → 3-Quinolin-8-ylacrylic acid + H₂O + CO₂
Reaction Mechanism and Role of Reagents
Understanding the causality behind the reaction is paramount for successful synthesis. The Knoevenagel-Doebner condensation proceeds through several distinct, base-catalyzed steps.
Causality of Reagents:
-
Quinoline-8-carbaldehyde: The electrophilic aldehyde that will be attacked by the nucleophile.
-
Malonic Acid: The active methylene compound. The two carboxylic acid groups sufficiently acidify the central CH₂ protons, making them susceptible to deprotonation.
-
Piperidine: A secondary amine that serves as the primary basic catalyst. It is strong enough to deprotonate malonic acid, generating the required carbanion (enolate) nucleophile to initiate the condensation.[9][10]
-
Pyridine: Functions as both the reaction solvent and a weaker base. Its primary role is to facilitate the final decarboxylation and elimination steps at elevated temperatures.[1][8][9]
Mechanistic Steps:
-
Enolate Formation: Piperidine abstracts a proton from the α-carbon of malonic acid, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of quinoline-8-carbaldehyde.
-
Aldol Addition: A proton transfer occurs, yielding a β-hydroxy dicarboxylic acid intermediate (an aldol-type adduct).
-
Dehydration: Under the basic conditions and heat, this intermediate readily eliminates a molecule of water to form an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: The β-carboxylic acid group of the unsaturated intermediate is thermally unstable and, facilitated by pyridine, undergoes decarboxylation (loss of CO₂) to yield the final product, 3-Quinolin-8-ylacrylic acid.
Caption: Knoevenagel-Doebner reaction mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Quinoline-8-carbaldehyde | 38707-70-9 | 157.17 | 5.00 g | 31.8 | Limiting Reagent |
| Malonic Acid | 141-82-2 | 104.06 | 4.96 g | 47.7 | 1.5 equivalents |
| Pyridine | 110-86-1 | 79.10 | 25 mL | - | Solvent/Catalyst |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | ~5 | Catalyst |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~10 mL | - | For work-up |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | Recrystallization solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For work-up and washing |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
TLC plates (silica gel), chamber, and UV lamp
Mandatory Safety Precautions
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory at all times.
-
Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled.[11][12][13][14] Keep away from ignition sources.[11]
-
Piperidine: Highly flammable liquid and vapor.[15][16] Toxic if inhaled or in contact with skin.[15][17][18] Causes severe skin burns and eye damage.[15][18] Handle with extreme care.
-
Quinoline-8-carbaldehyde: Causes skin and serious eye irritation.[19][20][21] Avoid inhalation of dust.[19]
-
Malonic Acid: Harmful if swallowed.[22][23] Causes serious eye damage.[22][24][25]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work with adequate ventilation.
Ensure eyewash stations and safety showers are accessible.[19][20]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle.
-
Reagent Addition: To the flask, add quinoline-8-carbaldehyde (5.00 g, 31.8 mmol), followed by malonic acid (4.96 g, 47.7 mmol), and pyridine (25 mL).
-
Initiation: Begin stirring the mixture to form a suspension. Carefully add piperidine (0.5 mL) dropwise using a pipette. The addition of piperidine is the primary catalytic step; its role is to generate the initial enolate for the reaction to proceed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 115°C) and maintain for 3-4 hours. The progress of the reaction should be monitored every hour using Thin-Layer Chromatography (TLC). (Eluent: 7:3 Ethyl Acetate:Hexane. The product spot should appear, and the aldehyde spot should diminish).
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Pour the cooled, dark reaction mixture slowly into a beaker containing 200 mL of an ice-water slurry while stirring vigorously.
-
Acidification: In the fume hood, slowly add concentrated hydrochloric acid (HCl) dropwise to the aqueous mixture until it is acidic (pH ≈ 2-3, check with pH paper). This step protonates the carboxylate salt, causing the desired 3-Quinolin-8-ylacrylic acid to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake in the funnel with two portions of cold deionized water (2 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 60-70°C.
Purification
-
Recrystallization: Transfer the crude, dried solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. If the solution has a strong color, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Caption: Experimental workflow for synthesis and purification.
Results: Characterization & Data
Proper characterization is essential to validate the successful synthesis and purity of the final product.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield (Purified) | 75-85% |
| Melting Point | ~188-192 °C |
| Molecular Weight | 199.21 g/mol [26] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic doublets for the vinyl protons (CH=CH) between δ 6.5-8.0 ppm with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. Aromatic protons of the quinoline ring will appear in the δ 7.5-9.0 ppm region. A broad singlet for the carboxylic acid proton will be present >12 ppm.
-
IR (KBr, cm⁻¹): Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch from the alkene (~1620-1640 cm⁻¹), and C=C/C=N stretches from the quinoline ring (~1450-1600 cm⁻¹).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (old piperidine).2. Insufficient heating.3. Water in reagents/solvent. | 1. Use freshly opened or distilled piperidine.2. Ensure the reaction mixture is at a steady reflux.3. Use anhydrous pyridine and ensure reagents are dry. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up (insufficient precipitation).3. Product loss during recrystallization. | 1. Extend reaction time and monitor by TLC.2. Ensure pH is sufficiently low (~2) and the solution is cold before filtering.3. Use a minimal amount of hot solvent for recrystallization and cool thoroughly. |
| Impure Product (Oily or Dark) | 1. Incomplete removal of pyridine.2. Side reactions due to overheating. | 1. Ensure thorough washing of the crude product with cold water after filtration.2. Maintain a gentle, steady reflux; avoid aggressive heating.3. Repeat recrystallization, possibly with charcoal treatment. |
Conclusion
The Knoevenagel-Doebner condensation is a highly effective and reliable method for the synthesis of 3-Quinolin-8-ylacrylic acid. By carefully controlling the reaction conditions and adhering to the safety protocols outlined, researchers can obtain the target compound in high yield and purity. This application note provides a validated framework, grounded in mechanistic principles, to facilitate the successful execution of this important synthetic transformation.
References
-
Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. PENTA. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Malonic acid. Carl Roth. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018, October 23). Malonic Acid - SAFETY DATA SHEET. Breckland Scientific. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. ChemSupply. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (2021, August 23). Safety Data Sheet: Malonic Acid Reagent. Columbus Chemical. Retrieved from [Link]
-
Chemsrc. (n.d.). Quinoline-8-carbaldehyde | CAS#:38707-70-9. Chemsrc. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Chemos. Retrieved from [Link]
-
Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. Carl Roth. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. PENTA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Carl Roth. Retrieved from [Link]
-
ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Pyridine-D5. Carl Roth. Retrieved from [Link]
-
Chem-Station. (2014, May 3). Knoevenagel Condensation. Chem-Station Int. Ed. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017, May 13). Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation. Asian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Quinolinecarboxaldehyde. PubChem. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. The Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Knoevenagel reaction. Slideshare. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 9). Application of quinoline derivatives in third-generation photovoltaics. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation. ResearchGate. Retrieved from [Link]
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Microwave-Assisted Synthesis of 3-(Quinolin-8-yl)acrylic Acid: An Application Note and Detailed Protocol
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Quinoline derivatives, in particular, represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The incorporation of an acrylic acid moiety at the 8-position of the quinoline ring system yields 3-(quinolin-8-yl)acrylic acid, a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Traditionally, the synthesis of such cinnamic acid analogues is achieved through the Knoevenagel-Doebner condensation, a reliable but often time-consuming method requiring prolonged heating.[2] This application note details a significantly optimized, microwave-assisted protocol for the synthesis of (E)-3-(quinolin-8-yl)acrylic acid. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers dramatic reductions in reaction time, improved energy efficiency, and often cleaner reaction profiles, aligning with the principles of green chemistry.[3][4]
Microwave irradiation provides rapid and uniform heating of the reaction mixture, directly coupling with polar molecules to achieve temperatures far exceeding the boiling points of the solvents at atmospheric pressure.[5] This superheating effect dramatically accelerates reaction rates, often reducing multi-hour or even day-long refluxes to mere minutes.[6][7] This protocol has been designed for researchers, scientists, and drug development professionals seeking a rapid and efficient entry into this important class of compounds.
Reaction Scheme and Mechanism
The synthesis of 3-(quinolin-8-yl)acrylic acid proceeds via a Knoevenagel-Doebner condensation between 8-quinolinecarboxaldehyde and malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine, in a high-boiling polar solvent like pyridine or N,N-dimethylformamide (DMF).
Reaction:
The reaction mechanism involves the initial deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of 8-quinolinecarboxaldehyde. Subsequent dehydration and decarboxylation, facilitated by the high temperatures achieved under microwave irradiation, yield the final α,β-unsaturated carboxylic acid product, predominantly as the more stable E-isomer. The use of pyridine as a solvent can also promote the decarboxylation step.[6][7]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the microwave-assisted synthesis of (E)-3-(quinolin-8-yl)acrylic acid.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 8-Quinolinecarboxaldehyde | ≥97% | Commercially Available |
| Malonic Acid | ≥99% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Deionized Water | In-house | |
| Ethanol | Reagent Grade | Commercially Available |
| Microwave Synthesizer | Dedicated single-mode reactor with temperature and pressure sensors | e.g., Anton Paar Monowave, Biotage Initiator, CEM Discover |
| Microwave Process Vial | 10 mL, with stir bar and cap | Vendor-specific |
| Magnetic Stirrer/Hotplate | Standard laboratory supplier | |
| Filtration Apparatus | Buchner funnel, filter paper, vacuum flask | Standard laboratory supplier |
| Rotary Evaporator | Standard laboratory supplier |
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave synthesis in sealed vessels generates high pressures and should only be performed in dedicated microwave reactors with appropriate safety features.
Synthetic Procedure
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 8-quinolinecarboxaldehyde (1.0 mmol, 157.2 mg), malonic acid (1.5 mmol, 156.1 mg), and anhydrous pyridine (3 mL).
-
Catalyst Addition: To the stirred suspension, add piperidine (0.1 mmol, 10 µL).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 140°C for 15 minutes. The pressure inside the vessel will increase; ensure it remains within the safe operating limits of the instrument.
-
Reaction Quenching and Product Precipitation: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it. Pour the reaction mixture into a beaker containing 20 mL of cold water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous mixture until the pH reaches approximately 2-3. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 10 mL).
-
Drying: Dry the crude product under vacuum to a constant weight.
Purification
Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Diagram
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of 3-Quinolin-8-ylacrylic Acid Metal Complexes
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from 3-Quinolin-8-ylacrylic acid. Quinoline derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] The chelation of these molecules with metal ions can significantly enhance their therapeutic efficacy and introduce novel mechanisms of action.[4][5][6][7] This guide details the robust synthesis of the 3-Quinolin-8-ylacrylic acid ligand via a Knoevenagel-Doebner condensation, followed by a general protocol for the preparation of its transition metal complexes. We delve into the causality behind experimental choices and provide methodologies for the structural and physicochemical characterization of these novel compounds.
Part 1: Synthesis of the Ligand: 3-Quinolin-8-ylacrylic Acid
Scientific Principle: The Knoevenagel-Doebner Condensation
The synthesis of 3-Quinolin-8-ylacrylic acid is efficiently achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8][9][10] Specifically, the Doebner modification is employed, which involves the reaction of an aldehyde (quinoline-8-carbaldehyde) with a compound containing an active methylene group (malonic acid).[8][11] The reaction is typically catalyzed by a weak amine base, such as pyridine, often with a catalytic amount of piperidine.[9]
The mechanism proceeds through the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde.[11] A subsequent dehydration step yields an unsaturated intermediate. Under the thermal conditions of reflux, this intermediate undergoes decarboxylation, losing a molecule of CO₂, to yield the final α,β-unsaturated carboxylic acid product, 3-Quinolin-8-ylacrylic acid. The use of pyridine as the solvent is advantageous as it also serves as the base required for the reaction.[8]
Experimental Workflow: Ligand Synthesis
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Application Notes & Protocols: 3-Quinolin-8-ylacrylic acid as a Versatile Ligand for Biologically Active Zinc(II) Complexes
Prepared by: Senior Application Scientist, Gemini Division
Preamble: The Rationale for Quinoline-Acrylic Acid Ligands in Zinc(II) Coordination Chemistry
In the landscape of modern drug development, the convergence of inorganic chemistry and pharmacology has paved the way for metallodrugs with novel mechanisms of action. Zinc(II) complexes, in particular, have garnered significant interest due to the ion's essential biological role, low toxicity, and versatile coordination chemistry.[1] Unlike redox-active transition metals, the d¹⁰ electronic configuration of Zn(II) precludes it from participating in Fenton-type reactions, thereby reducing the potential for oxidative cellular damage. This inherent stability makes it an excellent scaffold for delivering bioactive organic molecules.
The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] When functionalized with an acrylic acid moiety at the 8-position, the resulting ligand, 3-Quinolin-8-ylacrylic acid, presents a compelling bidentate chelating system. This design leverages two key features:
-
The Quinoline Nitrogen: A classic Lewis base for coordination to the Zn(II) center.
-
The Carboxylate Group: A robust anionic oxygen donor that forms a stable coordinate bond.
The formation of a chelate ring with the metal center significantly enhances the thermodynamic stability of the complex (the chelate effect) compared to coordination with monodentate ligands. This increased stability is crucial for the complex to maintain its integrity in a biological milieu and reach its intended target. This guide provides a comprehensive overview, from synthesis to biological evaluation, of Zinc(II) complexes featuring the 3-Quinolin-8-ylacrylic acid ligand.
Section 1: Synthesis of the [Zn(3-quinolin-8-ylacrylate)₂(H₂O)₂] Complex
The synthesis of Zinc(II) complexes with carboxylate-containing ligands is typically a straightforward process involving the reaction of a suitable Zinc(II) salt with the protonated ligand in a polar solvent. The causality behind this choice is the need to dissolve the ionic metal salt and the polar organic ligand. A mild base is often implicitly formed or added to facilitate the deprotonation of the carboxylic acid, making the carboxylate group available for coordination.
Protocol 1.1: Solvothermal Synthesis of the Zinc(II) Complex
This protocol describes a common method for producing crystalline coordination compounds.
Materials:
-
3-Quinolin-8-ylacrylic acid (Ligand, HL)
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Methanol (MeOH), ACS grade
-
Diethyl ether, ACS grade
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Round-bottom flask (50 mL)
-
Büchner funnel and filter paper
-
Vacuum oven
Step-by-Step Methodology:
-
Ligand Dissolution: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 3-Quinolin-8-ylacrylic acid in 20 mL of methanol. Stir the mixture at 50°C to ensure complete dissolution.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of Zinc(II) acetate dihydrate in 10 mL of methanol.[4] The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a neutral, coordinatively saturated complex, a common stoichiometry for divalent metals with bidentate ligands.[5]
-
Reaction Mixture: Add the Zinc(II) acetate solution dropwise to the stirring ligand solution over 10 minutes. A precipitate may begin to form immediately.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65°C) with continuous stirring for 4 hours. This ensures the reaction goes to completion.
-
Isolation: Allow the mixture to cool slowly to room temperature. A pale-yellow or off-white precipitate should be visible. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate three times with 10 mL of cold methanol to remove any unreacted starting materials, followed by two washes with 10 mL of diethyl ether to aid in drying.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. Store the complex in a desiccator.
Section 2: Physicochemical Characterization - A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. Each technique provides a piece of the puzzle, and together they create a self-validating data set that confirms successful synthesis.
| Technique | Purpose | Expected Observation / Rationale |
| Elemental Analysis | Confirms the empirical formula (C, H, N). | Experimental percentages should match calculated values for the proposed formula, e.g., [Zn(C₁₂H₈NO₂)₂(H₂O)₂], confirming the 1:2 metal-to-ligand ratio and presence of water molecules.[6] |
| FTIR Spectroscopy | Identifies functional group coordination. | Disappearance of the broad ν(O-H) of the carboxylic acid (~3000 cm⁻¹). Shift of the quinoline ν(C=N) (~1620 cm⁻¹) to a lower frequency, indicating N-coordination. Appearance of strong asymmetric (ν_as, ~1580-1650 cm⁻¹) and symmetric (ν_s, ~1380-1420 cm⁻¹) COO⁻ stretches. The difference (Δν > 200 cm⁻¹) suggests monodentate carboxylate coordination. Appearance of new low-frequency bands for ν(Zn-O) and ν(Zn-N) (~550-400 cm⁻¹).[7] |
| ¹H NMR | Confirms ligand coordination in solution (diamagnetic Zn²⁺). | Protons on the quinoline ring, especially those near the nitrogen atom, will show a downfield shift due to the deshielding effect of coordination to the electropositive metal center.[8] |
| UV-Vis Spectroscopy | Studies electronic transitions. | The complex will exhibit intraligand π→π* and n→π* transitions. These bands may show a slight blue or red shift (hypsochromic or bathochromic shift) compared to the free ligand, indicating perturbation of the ligand's electronic system upon coordination.[7][8] |
| Mass Spectrometry | Determines the mass-to-charge ratio. | ESI-MS should show a parent ion peak corresponding to the molecular weight of the complex or its characteristic fragments, confirming the overall composition.[7] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent content. | A first weight loss step around 100-150°C corresponds to the loss of coordinated water molecules. Subsequent decomposition at higher temperatures (>300°C) corresponds to the breakdown of the organic ligand.[9][10] The stability of the complex is largely determined by the strength of the metal-ligand interaction.[11] |
| Powder X-ray Diffraction (PXRD) | Confirms crystallinity and phase purity. | A sharp, well-defined diffraction pattern indicates a crystalline, polycrystalline solid, distinct from the patterns of the starting materials.[7][12] |
Section 3: Application Protocols for Biological Evaluation
The enhanced biological activity of metal complexes compared to their free ligands is often attributed to chelation, which increases the lipophilicity of the molecule.[3] This allows for better penetration through the lipid membranes of microorganisms. The following protocols outline standard assays to screen for antimicrobial and antioxidant potential.
Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing
A. Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Media and Culture Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Inoculate the surface of the MHA plates uniformly with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Sample Preparation: Dissolve the synthesized Zn(II) complex, the free ligand, and a positive control antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO) to a known concentration (e.g., 1 mg/mL).
-
Assay: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Pipette 10 µL of the test compound, ligand, positive control, and negative control (DMSO alone) onto separate disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.[2][7]
B. Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Zn(II) complex in Mueller-Hinton Broth (MHB). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the complex at which no visible turbidity (bacterial growth) is observed.
Protocol 3.2: DPPH Radical Scavenging Antioxidant Assay
This assay measures the ability of the complex to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the Zn(II) complex, the free ligand, and a standard antioxidant (e.g., Ascorbic acid) in methanol.
-
Assay: In a 96-well plate, add 100 µL of various concentrations of the test sample to 100 µL of the methanolic DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A control containing methanol instead of the sample is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
IC₅₀ Value: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[7][13]
Section 4: Troubleshooting and Data Interpretation
-
Low Synthesis Yield: Ensure all starting materials are fully dissolved before mixing. Check the pH of the reaction; if too acidic, the carboxylate may not form. Consider adding a stoichiometric amount of a non-coordinating base like triethylamine.
-
Broad NMR Peaks: This could indicate the presence of paramagnetic impurities or an equilibrium between different coordinated species in solution. Ensure high purity of starting materials.
-
No Antimicrobial Activity: The complex may not be sufficiently lipophilic to cross the bacterial cell wall/membrane, or its mechanism of action may not be relevant to the tested strains.
-
Enhanced Activity of Complex vs. Ligand: This is a common and desired outcome. It can be explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the zinc ion, increasing the lipophilicity of the entire complex and facilitating its transport across the cell membrane.[3] The coordinated complex can then interfere with cellular processes, such as DNA replication or enzyme function, more effectively.[1]
References
-
Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry. [Link]
-
Chirila, E., et al. (2025). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Preprints.org. [Link]
-
Damena, T., et al. (2022). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. ACS Omega. [Link]
-
Borah, P., et al. (2023). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity. Journal of Medicinal Chemistry. [Link]
-
Borah, P., et al. (2023). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity. ResearchGate. [Link]
-
Gotor, R., et al. (2022). Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. Molecules. [Link]
-
Mu, B., & Walton, K. S. (2011). Thermal analysis and heat capacity study of metal-organic frameworks. Journal of Physical Chemistry C. [Link]
-
Mal, P., et al. (2018). A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions. [Link]
-
Rogge, S. M. J., et al. (2020). The thermal stability of metal-organic frameworks. Chemical Society Reviews. [Link]
-
El-Boraey, H. A. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. [Link]
-
Tabassum, S., et al. (2021). Synthesis, characterization, anti-microbial and cytotoxic applications of zinc(II) complexes. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Hussein, R., et al. (2024). Physicochemical characterization of metal organic framework materials: A mini review. Heliyon. [Link]
-
Roy, P., et al. (2023). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. [Link]
-
Biswas, S., et al. (2025). Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells. Scientific Reports. [Link]
-
Serebryanskaya, T. V., et al. (2025). Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table. Journal of Coordination Chemistry. [Link]
-
Tabassum, S., et al. (2025). Synthesis, characterization, anti-microbial and cytotoxic applications of zinc(II) complexes. ResearchGate. [Link]
-
Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers. [Link]
-
Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. PubMed. [Link]
-
Rather, M. A., & Ganaie, A. (2016). Modified Polyacrylic Acid-Zinc Composites: Synthesis, Characterization and Biological Activity. MDPI. [Link]
-
Elsherif, K. M., et al. (2022). Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. Progress in Chemical and Biochemical Research. [Link]
-
Damena, T., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega. [Link]
-
Creaven, B. S., et al. (2023). Structural and Spectroscopic Study of New Copper(II) and Zinc(II) Complexes of Coumarin Oxyacetate Ligands and Determination of Their Antimicrobial Activity. MDPI. [Link]
-
Santos, M. A., et al. (2020). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Molecules. [Link]
-
Ahmed, M., et al. (2025). Synthesis, Characterizations, Spectroscopic Analysis, and Molecular Modeling of Zinc(Ii) Metal Complex of 2-(Benzoylamino)-3-Sulfanylpropanoic Acid. Preprints.org. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]
-
Fugu, M. B., et al. (2022). Synthesis and Characterisation of Zinc (II) and Nickel (II) Complexes with 3-Hydroxy-4-(2-Hydroxy Phenyl) Amino Cyclobut. Juniper Publishers. [Link]
-
Wang, Y., et al. (2015). Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. RSC Advances. [Link]
Sources
- 1. Zinc complex with quinoline-based thiazolyl-hydrazone targeting DNA replication in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scirp.org [scirp.org]
- 6. Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. "Physicochemical characterization of metal organic framework materials:" by Hussein R. Abid, Muhammad R. Azhar et al. [ro.ecu.edu.au]
- 12. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]
- 13. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Polymerization of 3-Quinolin-8-ylacrylic acid for functional materials
This guide outlines the advanced protocol for the synthesis, polymerization, and application of 3-(Quinolin-8-yl)acrylic acid (8-QAA) . This monomer is a functional analog of cinnamic acid where the phenyl ring is replaced by a quinoline moiety, integrating the metal-chelating and fluorescent properties of quinoline with the polymerizable utility of acrylic acid.
Part 1: Executive Summary & Strategic Rationale
The Material: 3-(Quinolin-8-yl)acrylic acid is a
Key Functional Attributes:
-
Fluorescent Probe: The extended conjugation provides solvatochromic fluorescence.
-
Metal Ion Sensor: The quinoline nitrogen (N1) acts as a binding site for transition metals (
, ), modulating fluorescence via Photoinduced Electron Transfer (PET). -
pH Responsiveness: The basicity of the quinoline nitrogen (
) allows for protonation-induced optical switching.
Part 2: Monomer Synthesis Protocol (Heck Coupling)
Since 3-(Quinolin-8-yl)acrylic acid is not a standard shelf reagent, it must be synthesized via a Palladium-catalyzed Heck reaction between 8-bromoquinoline and acrylic acid.
Reagents & Equipment
-
Substrate: 8-Bromoquinoline (1.0 eq)
-
Olefin: Acrylic acid (1.2 eq)[1]
-
Catalyst: Palladium(II) acetate (
, 2 mol%) -
Ligand: Triphenylphosphine (
, 4 mol%) -
Base: Triethylamine (
, 2.5 eq) -
Solvent: DMF (Anhydrous)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Synthesis
-
Charge: In a flame-dried Schlenk flask, dissolve 8-bromoquinoline (10 mmol) in DMF (20 mL).
-
Catalyst Addition: Add
(0.2 mmol) and (0.4 mmol). Stir for 10 mins until the solution darkens (formation of active species). -
Reactant Addition: Add Acrylic acid (12 mmol) followed by slow addition of
(25 mmol). Caution: Exothermic. -
Reaction: Heat to 100°C for 12–16 hours under inert atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Cool to room temperature.[2]
-
Pour mixture into 100 mL ice-cold 1M HCl (to protonate the product and keep it in organic phase? No, acidifying precipitates the carboxylic acid while protonating the quinoline N).
-
Correction: The product is an amino-acid zwitterion analog. Adjust pH to ~4-5 (isoelectric point vicinity) to precipitate the crude acid.
-
Filter the solid.[2]
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Target: >75%.[3]
-
Validation:
NMR (DMSO- ) should show trans-alkene coupling ( Hz) at 6.5–8.0 ppm.
-
Part 3: Polymerization Protocols
Due to the steric bulk of the 8-QAA monomer, Copolymerization is the recommended standard for creating functional materials.
Method A: Free Radical Copolymerization (Robust)
Target: Functional hydrogels or organogels for sensing. Comonomer: Methyl Methacrylate (MMA) or Hydroxyethyl Methacrylate (HEMA).
Protocol:
-
Feed Ratio: Prepare a molar feed ratio of 90:10 (MMA : 8-QAA). Note: High loading of 8-QAA retards polymerization.
-
Solvent: DMSO or DMF (Total monomer concentration 1.0 M).
-
Initiator: AIBN (Azobisisobutyronitrile), 1.0 mol% relative to total monomer.[4]
-
Degassing: Freeze-pump-thaw cycle (3x) or vigorous nitrogen sparging (20 min).
-
Polymerization: Heat to 70°C for 24 hours.
-
Termination: Quench by cooling in liquid nitrogen or exposing to air.
-
Isolation: Precipitate dropwise into cold Methanol (for MMA copolymers) or Diethyl Ether.
-
Drying: Vacuum oven at 40°C for 24 hours.
Method B: RAFT Polymerization (Precision)
Target: Block copolymers for self-assembling micelles.
-
CTA Selection: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.
-
Procedure: Dissolve 8-QAA and comonomer (e.g., N-isopropylacrylamide for thermo-responsive blocks) in 1,4-Dioxane.
-
Reaction: 70°C for 18 hours.
-
Insight: RAFT allows you to place the fluorescent 8-QAA units specifically at the chain end or statistically distributed, affecting the quenching efficiency in sensing applications.
Part 4: Visualization of Workflows
Figure 1: Synthesis & Polymerization Logic
Caption: Workflow for the synthesis of 8-QAA monomer and divergent polymerization strategies based on application requirements.
Part 5: Functional Application Protocols
Application 1: Fluorescence "Turn-On" Sensing of Zinc ( )
The quinoline polymer is typically weakly fluorescent due to PET (Photoinduced Electron Transfer) from the lone pair of the nitrogen to the aromatic system. Binding
Protocol:
-
Solution Prep: Dissolve copolymer (1 mg/mL) in Acetonitrile/HEPES buffer (1:1, pH 7.2).
-
Blank Scan: Record emission spectrum (
). Expect weak emission at ~450–500 nm. -
Titration: Add aliquots of
solution (0–100 ). -
Observation: Monitor intensity increase at 490 nm.
-
Interference Check: Repeat with
(often causes quenching) and (usually no response) to establish selectivity.
Application 2: pH-Responsive Swelling
If copolymerized with a hydrophilic crosslinker (e.g., PEG-diacrylate), the material acts as a hydrogel.
-
Acidic State (pH < 4): Quinoline N is protonated (
). Polymer chains repel due to cationic charge Swelling . -
Basic State (pH > 8): Carboxylic acid is deprotonated (
). Polymer swells due to anionic charge. -
Isoelectric State (pH 5–7): Zwitterionic character or neutral state may lead to chain collapse (minimum swelling).
Part 6: Data Summary & Troubleshooting
Table 1: Reactivity & Characterization
| Parameter | Value / Observation | Notes |
| Monomer Melting Point | 210–215°C | Decomposes if heated too fast. |
| UV-Vis Absorption | Characteristic of quinoline | |
| Fluorescence | Weak in polar solvents; increases in non-polar. | |
| Polymerization Yield | 60–85% (Copolymer) | Homopolymerization yield is typically <20%. |
| Solubility (Polymer) | DMSO, DMF, THF | Insoluble in water unless ionized (pH > 8). |
Troubleshooting Guide
-
Problem: Low molecular weight or no polymer formation.
-
Cause: Steric hindrance of the
-substituent (quinoline ring) prevents propagation. -
Fix: Increase the ratio of the "spacer" comonomer (MMA/Styrene) to >80%. Increase initiator load to 2%.
-
-
Problem: Fluorescence is always "On" (High background).
-
Cause: Protonation of the pyridine nitrogen by the acrylic acid groups (Self-doping).
-
Fix: Neutralize the carboxylic acid groups with dilute NaOH or use the methyl ester form of the monomer for synthesis, then hydrolyze post-polymerization.
-
Part 7: Mechanism of Action (Sensing)
Caption: "Turn-On" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET) upon metal coordination.
References
-
Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Quinoline-Based Sensors: Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews, 39(6), 1996-2006. Link
-
Polymerization of Bulky Acrylates: Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link
-
Functional Quinoline Polymers: Al-Karawi, A. J. M. (2011). Synthesis and Characterization of New Quinoline-Based Monomers and Their Polymers. International Journal of Polymer Science. Link
Sources
Synthesis of Amide Derivatives from 3-Quinolin-8-ylacrylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of Quinoline-Based Amides in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in marketed drugs, ranging from antimalarials like quinine to anticancer agents like camptothecin, underscores its importance in medicinal chemistry.[1] Functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties, making it a versatile building block in the design of novel therapeutic agents.[2][3] Among the various quinoline derivatives, those incorporating an acrylic acid moiety, specifically 3-Quinolin-8-ylacrylic acid, offer a unique template for creating diverse libraries of amide derivatives.
Amide bonds are a cornerstone of molecular structure in a vast array of biologically active compounds, including over 25% of all known drugs.[4] The synthesis of amides from carboxylic acids and amines is a fundamental and frequently employed transformation in drug discovery and development.[5][6] This guide provides a comprehensive overview of the synthesis of amide derivatives from 3-Quinolin-8-ylacrylic acid, focusing on robust and widely applicable coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Synthetic Strategies for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process and generally not a viable synthetic route.[7] Therefore, the activation of the carboxylic acid is a prerequisite for efficient amide bond formation.[6][7] Several classes of coupling reagents have been developed to facilitate this transformation, with carbodiimides and uronium/phosphonium salts being among the most common.[]
Carbodiimide-Mediated Amide Coupling: The EDC/HOBt System
One of the most prevalent methods for amide bond formation involves the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[9][10]
Mechanism of Action:
The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid (3-Quinolin-8-ylacrylic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is an irreversible pathway that reduces the yield of the desired amide.[10]
To mitigate this side reaction and enhance the reaction's efficiency, an additive like HOBt is introduced. HOBt intercepts the O-acylisourea intermediate to form an activated HOBt-ester.[9] This ester is more stable than the O-acylisourea and less prone to racemization if chiral centers are present.[9] The amine then reacts with the HOBt-ester to furnish the final amide product, regenerating HOBt in the process.[9] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the initial activation step.[9][11]
Figure 1: General workflow for EDC/HOBt mediated amide synthesis.
Other Coupling Reagents
While the EDC/HOBt system is robust, other coupling reagents can be employed depending on the specific substrates and desired reaction conditions. These include:
-
Uronium and Phosphonium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are highly effective coupling agents that often lead to faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines.[][9]
-
Titanium(IV) Chloride (TiCl4): This Lewis acid can mediate the direct condensation of carboxylic acids and amines, offering an alternative pathway for amide synthesis.[12]
-
Acyl Halides: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine (the Schotten-Baumann reaction), is a classic and effective method.[7][] However, the harsh conditions required for acyl chloride formation may not be compatible with sensitive functional groups.[6]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a representative amide derivative of 3-Quinolin-8-ylacrylic acid using the EDC/HOBt coupling methodology.
General Protocol for the Synthesis of N-Aryl/Alkyl-3-(quinolin-8-yl)acrylamides
Materials:
-
3-Quinolin-8-ylacrylic acid (1.0 equivalent)
-
Substituted amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents)[9]
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equivalents)[9]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)[9]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate solution, 1N HCl)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-Quinolin-8-ylacrylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).[11]
-
Solvent Addition: Dissolve the mixture in a minimal amount of anhydrous DMF or DCM (typically at a concentration of 0.1-0.5 M).[9]
-
Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous stirring.[9]
-
Reagent Addition: Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.[11] Following this, add DIPEA (2.5 eq.) dropwise to the stirred solution.[9]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 1 to 18 hours.[9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (3-Quinolin-8-ylacrylic acid) is consumed.[9]
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.[9]
-
Wash the organic layer successively with water, 1N HCl, saturated sodium bicarbonate solution, and brine.[10] These washes serve to remove the water-soluble urea byproduct from EDC, excess base, and any unreacted starting materials.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[10]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.[13]
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13]
Figure 2: Step-by-step experimental workflow for amide synthesis.
Data Presentation and Characterization
The successful synthesis of a library of amide derivatives from 3-Quinolin-8-ylacrylic acid should be systematically documented. A tabular format is highly recommended for presenting key experimental data, allowing for easy comparison of different derivatives.
Table 1: Synthesis of N-substituted-3-(quinolin-8-yl)acrylamides
| Entry | Amine | Equivalents of Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1.1 | 12 | 85 |
| 2 | Benzylamine | 1.1 | 8 | 92 |
| 3 | Morpholine | 1.2 | 6 | 95 |
| 4 | 4-Fluoroaniline | 1.1 | 16 | 78 |
| 5 | Cyclohexylamine | 1.2 | 10 | 89 |
Yields reported are for the isolated, purified product.
Applications in Drug Development
Amide derivatives of quinoline are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][14] The quinoline core itself is associated with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][15][16] By synthesizing a variety of amide derivatives from 3-Quinolin-8-ylacrylic acid, researchers can explore the structure-activity relationships (SAR) of these compounds.[17] For instance, modifications to the amine portion of the molecule can influence factors such as solubility, metabolic stability, and target-binding affinity. The resulting compounds can be screened in various biological assays to identify lead candidates for further development.
Conclusion
The synthesis of amide derivatives from 3-Quinolin-8-ylacrylic acid is a valuable strategy for generating novel compounds with potential therapeutic applications. The EDC/HOBt-mediated coupling is a reliable and versatile method for this transformation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently synthesize and characterize a diverse range of quinoline-based amides, paving the way for the discovery of new and effective drug candidates.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
-
Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Lab Reporter [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. jddtonline.info [jddtonline.info]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for 3-(Quinolin-8-yl)acrylic acid
This Application Note provides a comprehensive technical guide for the crystallization and purification of 3-(Quinolin-8-yl)acrylic acid (CAS: 77377-27-6).
The protocols below are designed for high-purity isolation suitable for pharmaceutical intermediates or coordination chemistry ligands. The methodology synthesizes principles of solubility thermodynamics, supramolecular assembly (H-bonding between the carboxylic acid and quinoline nitrogen), and kinetic control.
Introduction & Molecule Profile
3-(Quinolin-8-yl)acrylic acid is a bifunctional molecule featuring a basic quinoline nitrogen and an acidic carboxylic tail. This zwitterionic potential dictates its solubility and crystallization behavior. It is frequently used as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmacophore in medicinal chemistry.
Physicochemical Profile
| Property | Description | Implications for Crystallization |
| Molecular Formula | C₁₂H₉NO₂ | MW: 199.21 g/mol |
| Functional Groups | Quinoline (N-acceptor), Acrylic Acid (H-donor) | High potential for intermolecular H-bonding and polymorphism. |
| pKa (Predicted) | ~4.5 (Acid), ~5.0 (Quinoline H+) | pH-sensitive solubility; isoelectric precipitation is a viable strategy. |
| Thermal Stability | Stable up to ~200°C (Decomp.) | Avoid prolonged boiling in high-boiling solvents (DMSO/DMF) to prevent decarboxylation. |
Solubility Assessment & Solvent Selection
Successful crystallization requires a "Goldilocks" solvent system—high solubility at high temperatures (or good solvents) and low solubility at low temperatures (or anti-solvents).
Table 1: Solubility Profile (Empirical/Analog-Based)
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Boiling) | Role |
| Protic Polar | Ethanol (EtOH) | Low | High | Primary Solvent (Recrystallization) |
| Protic Polar | Methanol (MeOH) | Moderate | Very High | Good for initial dissolution, may yield solvates. |
| Aprotic Polar | DMF / DMSO | Very High | Very High | Good Solvent (for Vapor Diffusion) |
| Non-Polar | Hexane / Heptane | Insoluble | Insoluble | Anti-Solvent |
| Aqueous | Water (pH 7) | Insoluble | Low | Anti-Solvent |
| Aqueous Base | 1M NaOH | Soluble (as salt) | N/A | Dissolution medium for Acid-Base precipitation. |
Experimental Protocols
Method A: Thermal Gradient Recrystallization (Bulk Purification)
Best for: Purifying gram-scale synthesis batches (purity <95%) to >99%.
Principle: The compound exhibits a steep solubility curve in Ethanol. Heating disrupts the crystal lattice, while slow cooling allows the thermodynamically stable polymorph to nucleate and grow, rejecting impurities into the mother liquor.
Protocol:
-
Preparation: Weigh 5.0 g of crude 3-(Quinolin-8-yl)acrylic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (absolute) in 10 mL increments while heating the mixture to reflux (80°C).
-
Critical Step: Add solvent only until the solid just dissolves. If the solution is dark/colored, add 0.5 g activated charcoal, reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation Control: Remove from heat. Allow the solution to cool to room temperature slowly (approx. 10°C/hour) by placing the flask in a warm oil bath and turning off the heater.
-
Why? Rapid cooling traps impurities and creates amorphous material.
-
-
Crystallization: Once at room temperature, transfer to a 4°C fridge for 12 hours to maximize yield.
-
Isolation: Filter the off-white/yellow needles using a Buchner funnel.
-
Washing: Wash the cake with 2 x 10 mL of cold Ethanol (-20°C).
-
Drying: Dry under vacuum (50 mbar) at 45°C for 6 hours.
Method B: pH-Switch Precipitation (Isoelectric Focusing)
Best for: Removing non-acidic organic impurities or inorganic salts.
Principle: The molecule is dissolved as a soluble carboxylate salt (high pH) and precipitated by protonation (low pH). This "chemical filter" leaves non-acidic impurities in solution.
Protocol:
-
Dissolution: Suspend crude material in water (10 mL/g). Add 2M NaOH dropwise until pH ~10-11 and the solid dissolves completely.
-
Filtration: Filter the solution to remove insoluble organic byproducts.
-
Precipitation: While stirring vigorously, add 1M HCl dropwise.
-
Observation: A precipitate will form as pH passes 5-6. Continue acidifying to pH ~3-4 to ensure full protonation of the carboxylic acid without protonating the quinoline nitrogen (which would form a soluble hydrochloride salt).
-
-
Digestion: Stir the slurry for 30 mins to allow crystal ripening (Ostwald ripening).
-
Collection: Filter and wash copiously with water to remove NaCl.
Method C: Vapor Diffusion (Single Crystal Growth)
Best for: X-Ray Diffraction (XRD) analysis.
Principle: A "good" solvent (DMF) containing the solute is exposed to the vapor of a volatile "anti-solvent" (Diethyl Ether). As ether diffuses into the DMF, the solubility decreases gently, growing high-quality single crystals.
Protocol:
-
Dissolve 50 mg of pure compound in 1.0 mL of DMF in a small 4 mL vial (inner vial).
-
Place the open inner vial inside a larger 20 mL vial (outer vial).
-
Add 5 mL of Diethyl Ether to the outer vial (ensure ether level is below the top of the inner vial).
-
Cap the outer vial tightly. Store in a vibration-free, dark area at 20°C.
-
Harvest crystals after 3-7 days.
Process Visualization
Workflow: pH-Switch Purification Logic
The following diagram illustrates the chemical logic behind Method B, highlighting the critical pH control points.
Caption: Logical flow for pH-controlled purification. Note the risk of over-acidification solubilizing the quinoline salt.
Experimental Setup: Vapor Diffusion
Caption: Schematic of the vapor diffusion chamber. Ether vapor diffuses into DMF, slowly reducing solubility.
Characterization & Validation
To certify the protocol's success, the isolated crystals must meet specific criteria.
-
1H NMR (DMSO-d6):
-
Verify the integrity of the alkene double bond (doublets at δ 6.5–8.0 ppm, J ~16 Hz for trans isomer).
-
Confirm absence of solvent peaks (Ethanol: triplet at 1.05 ppm, quartet at 3.44 ppm).
-
-
Powder X-Ray Diffraction (PXRD):
-
Crystalline material will show sharp, distinct peaks. Amorphous material (failed crystallization) will show a "halo."
-
-
Melting Point:
-
Expect sharp melting behavior. Broad ranges (>2°C) indicate impurities or mixed polymorphs.
-
Note: Quinoline acrylic acids often melt with decomposition >200°C.
-
References
-
Synthesis and Biological Activity of Quinoline Derivatives: Source: National Institutes of Health (NIH) / PMC. Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[1] URL:[Link]
-
General Crystallization of Acrylic Acid Derivatives: Source: Acta Crystallographica.[2] Title: Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. URL:[Link]
-
Solubility Data for Quinoline Scaffolds: Source: ResearchGate.[3] Title: Effect of pH and Ionic Strength on the Solubility of Quinoline. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Quinolin-8-ylacrylic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Quinolin-8-ylacrylic acid. As a critical building block in medicinal chemistry and materials science, optimizing its synthesis is paramount for efficient research and development. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the common challenges encountered during its preparation, ensuring higher yields and purity.
Synthetic Overview: The Knoevenagel-Doebner Pathway
The most reliable and commonly employed route to 3-Quinolin-8-ylacrylic acid is a two-stage process. It begins with the formation of the key intermediate, 8-quinolinecarboxaldehyde, which is subsequently reacted with malonic acid via a Knoevenagel-Doebner condensation. This second step leverages a basic catalyst, typically pyridine, which facilitates both the condensation and a subsequent decarboxylation to yield the desired α,β-unsaturated acid.[1][2]
Caption: General two-stage workflow for the synthesis of 3-Quinolin-8-ylacrylic acid.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during synthesis in a direct question-and-answer format.
Stage 1: Synthesis of 8-Quinolinecarboxaldehyde
Q1: My oxidation of 8-methylquinoline to 8-quinolinecarboxaldehyde is resulting in a very low yield. What are the common causes?
Low yields in this step are a frequent challenge. The primary causes often relate to the choice of oxidant, reaction temperature, and potential side reactions.
-
Over-oxidation: Strong oxidizing agents can easily convert the intermediate aldehyde to the corresponding carboxylic acid (8-quinolinecarboxylic acid). Using a milder or more selective oxidant is critical. Selenium dioxide (SeO₂) in a solvent like dioxane is a classic and effective choice for this specific transformation.[3]
-
Incomplete Reaction: Insufficient heating or reaction time can lead to low conversion. The oxidation with SeO₂ typically requires reflux temperatures to proceed efficiently.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Substrate Purity: The purity of the starting 8-methylquinoline is crucial. Impurities can interfere with the catalyst or lead to undesired side products. Ensure the starting material is pure before beginning the reaction.
Q2: I am struggling to purify the 8-quinolinecarboxaldehyde from the reaction mixture. What purification strategy is most effective?
Purification can be complicated by the presence of unreacted starting material, the over-oxidation product, and selenium byproducts if SeO₂ is used.
-
Initial Workup: After the reaction, the crude mixture often contains selenium residues. A common procedure involves filtering the hot reaction mixture to remove insoluble selenium metal. The filtrate can then be treated with a sodium bicarbonate solution to remove the acidic 8-quinolinecarboxylic acid byproduct.
-
Chromatography: The most effective method for obtaining high-purity 8-quinolinecarboxaldehyde is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from less polar starting material and other impurities.
Stage 2: Knoevenagel-Doebner Condensation
Q3: The condensation reaction between 8-quinolinecarboxaldehyde and malonic acid is not proceeding. TLC analysis shows only starting materials.
A stalled condensation reaction is almost always due to issues with the catalyst, solvent, or temperature.
-
Catalyst Inactivity: The Doebner modification relies on a basic catalyst, typically pyridine, often with a catalytic amount of piperidine added.[1][2] Pyridine acts as both the solvent and the base, facilitating the deprotonation of malonic acid. Ensure your pyridine is anhydrous, as water can interfere with the reaction.
-
Insufficient Temperature: While some Knoevenagel condensations can occur at room temperature, this specific reaction often requires heating to proceed at a reasonable rate and to facilitate the subsequent decarboxylation. Heating the mixture to reflux is common practice.
-
Mechanism Insight: The reaction proceeds via the formation of an enolate from malonic acid, which then attacks the aldehyde. This is followed by dehydration and finally, the heat-induced decarboxylation of the intermediate dicarboxylic acid species. Each of these steps has an activation energy barrier that must be overcome, often requiring thermal input.
Q4: My yield of 3-Quinolin-8-ylacrylic acid is low, and I'm observing significant side products. How can I optimize this?
Low yields in this step are often due to competing side reactions or incomplete decarboxylation.
-
Side Reactions: The primary competing reaction is the self-condensation of the aldehyde, although this is less common under these conditions. More likely is the formation of Michael adducts if the product is left in the reactive mixture for too long.
-
Decarboxylation Issues: The Doebner modification is designed to promote decarboxylation after the initial condensation.[1] If the temperature is too low or the reaction time too short, you may isolate the intermediate, (2-carboxy-3-(quinolin-8-yl)acrylic acid), which will lower the yield of the desired final product. Adequate heating (reflux in pyridine) is essential to drive the reaction to completion.
-
Product Precipitation: As the reaction proceeds, the product, 3-Quinolin-8-ylacrylic acid, may precipitate from the pyridine solution, especially upon cooling. This is often a sign of a successful reaction and aids in its isolation.
Caption: Troubleshooting decision tree for the Knoevenagel-Doebner condensation step.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 8-Quinolinecarboxaldehyde[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 8-methylquinoline (1 eq.) and dioxane (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 101°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: While still hot, filter the reaction mixture through a pad of celite to remove the black selenium precipitate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acidic byproduct, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 8-quinolinecarboxaldehyde as a solid.
Protocol 2: Synthesis of (E)-3-(Quinolin-8-yl)acrylic acid[1][2]
-
Setup: In a round-bottom flask, combine 8-quinolinecarboxaldehyde (1 eq.) and malonic acid (1.5 eq.).
-
Solvent/Catalyst: Add anhydrous pyridine (approx. 5 mL per gram of aldehyde) followed by a catalytic amount of piperidine (approx. 0.1 eq.).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The evolution of CO₂ should be observed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove residual pyridine and unreacted malonic acid.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[4]
Frequently Asked Questions (FAQs)
Q: Are there alternative, "greener" methods for the Knoevenagel condensation? A: Yes, research into green chemistry has led to several alternatives to using pyridine. These include using ionic liquids as both solvent and catalyst, or employing solid acid/base catalysts in more environmentally benign solvents like water or ethanol.[5][6] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for Knoevenagel-type reactions.[6]
Q: What are the critical safety precautions for this synthesis? A: Both stages of this synthesis require careful handling of hazardous materials.
-
Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.
-
General Precautions: The reactions are conducted at high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.
Q: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, including the characteristic trans-alkene coupling constants (typically 15-18 Hz) for the acrylic acid protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (199.21 g/mol ).[7]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q: Can I use malonic acid esters instead of malonic acid? A: Yes, using a malonic acid ester (e.g., diethyl malonate) is a standard Knoevenagel condensation. However, this will yield the corresponding acrylate ester. To obtain the final acrylic acid, a subsequent hydrolysis step (saponification followed by acidification) would be required. The Doebner modification, using malonic acid directly, is often more efficient as it combines condensation, dehydration, and decarboxylation into a single step.[1]
References
- IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Moodley, K. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
- BenchChem. (2025).
- MDPI. (2020).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Bhagare, R. J. (2019).
- National Center for Biotechnology Information. (2012).
- Avat (cat). (n.d.).
-
Chemchart. (n.d.). quinoline-8-carbaldehyde (38707-70-9). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Banaras Hindu University. (2021).
- Semantic Scholar. (2022).
- MDPI. (2025).
- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.
- IJCRT.org. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- National Center for Biotechnology Information. (n.d.).
- University of Minnesota. (2018).
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. (E)-3-(Quinolin-8-yl)acrylic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 3-Quinolin-8-ylacrylic Acid by Recrystallization
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 3-Quinolin-8-ylacrylic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during this critical purification step.
I. Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on careful execution and an understanding of the underlying principles.[1][] This section addresses common problems encountered during the recrystallization of 3-Quinolin-8-ylacrylic acid, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Crystal Formation | 1. Solution is too dilute: Excessive solvent was used, preventing the solution from reaching supersaturation upon cooling.[3][4] 2. Inappropriate solvent: The compound has significant solubility in the solvent even at low temperatures.[5][6][7] 3. Cooling too rapidly: Rapid cooling can lead to the formation of a supersaturated solution without crystal nucleation. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent.[3] Periodically allow the solution to cool to check for crystal formation. 2. Induce crystallization: a. Scratching: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.[3][8] b. Seed Crystals: Add a small crystal of pure 3-Quinolin-8-ylacrylic acid to the solution to initiate crystal growth.[3] 3. Re-evaluate solvent system: If crystals still do not form, the solvent is likely unsuitable. A different solvent or a mixed-solvent system should be investigated.[5][6][9] |
| Oiling Out | 1. Solution is too concentrated: The compound is coming out of solution above its melting point. 2. Insoluble impurities present: Impurities can lower the melting point of the mixture. 3. Cooling too rapidly: The high degree of supersaturation favors the formation of an oil over an ordered crystal lattice. | 1. Re-heat and add more solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[3] Allow the solution to cool more slowly. 2. Hot filtration: If insoluble impurities are suspected, perform a hot filtration of the saturated solution before allowing it to cool.[8][10] 3. Use a co-solvent: Introduce a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until slight turbidity appears, then allow it to cool slowly.[11] |
| Poor Recovery/Low Yield | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[1][3][4] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete crystallization: The solution was not cooled sufficiently to maximize the yield. 4. Washing with warm solvent: Using a wash solvent that is not ice-cold can redissolve a portion of the purified crystals.[1][4] | 1. Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][4][7] 2. Pre-heat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent premature crystallization.[8] 3. Cool thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[8][11] 4. Use ice-cold wash solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1][10] |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing: The impurities have similar solubility properties to the desired compound. 2. Incomplete removal of colored impurities. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Use sparingly as it can also adsorb the product. 2. Perform a second recrystallization: If the crystals are still colored, a second recrystallization may be necessary. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of 3-Quinolin-8-ylacrylic acid, offering deeper insights into the practical and theoretical aspects of the procedure.
Q1: How do I select the best solvent for recrystallizing 3-Quinolin-8-ylacrylic acid?
A1: The ideal solvent for recrystallization should exhibit high solubility for 3-Quinolin-8-ylacrylic acid at elevated temperatures and low solubility at room temperature or below.[5][7][12] A good starting point is to test small amounts of your crude product in various solvents.[6] Given the structure of 3-Quinolin-8-ylacrylic acid, which contains both a carboxylic acid and a quinoline ring system, polar protic solvents like ethanol or methanol, or mixtures with water, are often good candidates.[13] For quinoline derivatives, solvent systems such as ethanol-water or acetone-water mixtures can be effective.[14] A patent for a quinoline derivative mentions the use of methanol, aqueous ethanol, and aqueous acetone solutions for crystallization.[15]
Q2: What are the likely impurities in my crude 3-Quinolin-8-ylacrylic acid?
A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[8] Common impurities in the synthesis of quinoline derivatives may include unreacted starting materials and intermediates.[16][17] Depending on the synthetic route, these could include precursors used in methods like the Conrad-Limpach synthesis.[16]
Q3: My compound is an oil and will not crystallize. What should I do?
A3: If 3-Quinolin-8-ylacrylic acid presents as an oil, several strategies can be employed. First, ensure you have tried a variety of solvent systems, including mixed solvents.[14] For polar oils, a mixture of a polar solvent like ethanol with water can be effective.[14] Another robust method for basic compounds like quinolines is to form a salt.[14] By dissolving the oily compound in a suitable solvent and adding an acid such as HCl, a crystalline salt may precipitate.[14] This salt can then be filtered and, if necessary, the free base can be regenerated.[14]
Q4: What is the purpose of "hot filtration"?
A4: Hot filtration is performed when there are insoluble impurities in the crude product.[4][8] The crude solid is dissolved in the minimum amount of hot solvent, and the hot solution is then filtered to remove the insoluble materials.[8] This prevents the insoluble impurities from being incorporated into the final crystals.
Q5: How can I maximize the yield of my recrystallization?
A5: To maximize your yield, it is crucial to use the minimum amount of hot solvent required to dissolve the crude product.[1][4] After dissolving, allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.[1][8] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1][4]
III. Experimental Protocol: Recrystallization of 3-Quinolin-8-ylacrylic Acid
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of the starting material.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude 3-Quinolin-8-ylacrylic acid into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water, or mixtures) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.[6]
-
Gently heat the test tubes that showed low solubility at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.[6][7]
-
Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude 3-Quinolin-8-ylacrylic acid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath).
-
Continue adding the hot solvent until the solid is just dissolved.[8]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, pre-heat a funnel and a clean receiving flask.
-
Place a piece of fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.[8]
4. Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.[8]
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[8]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8][10]
6. Drying:
-
Allow the crystals to dry thoroughly in the air on the filter paper or in a desiccator.[8] For a more rapid process, a vacuum oven can be used.
IV. Visualized Workflows
Caption: General workflow for the recrystallization of 3-Quinolin-8-ylacrylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 16. ijcrt.org [ijcrt.org]
- 17. rjlbpcs.com [rjlbpcs.com]
Technical Support Center: 3-Quinolin-8-ylacrylic Acid Synthesis & Stabilization
Case ID: Q8AA-POLY-PREV Status: Active Subject: Prevention of Polymerization and Oligomerization in 3-Quinolin-8-ylacrylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary & Mechanistic Insight[1]
The Core Problem:
3-Quinolin-8-ylacrylic acid contains a reactive
The Mechanism of Failure: Polymerization is typically initiated by heat or trace radical sources (peroxides in solvents). The propagation step involves the attack of a radical on the vinyl double bond. The quinoline nitrogen (N1) can act as a Lewis base, potentially coordinating with metal catalysts (in Heck reactions) or facilitating proton-transfer steps that lower the activation energy for oligomerization.
Radical Polymerization Pathway (Visualization)
Figure 1: Radical polymerization cascade vs. Inhibition pathway. The inhibitor (green path) intercepts the propagating radical chain, converting it into a stable, non-reactive species.
Troubleshooting Guide (FAQ Format)
Phase 1: Synthesis (The Reaction Pot)
Q: I am using a Heck reaction (8-haloquinoline + acrylic acid). The reaction mixture turns into an insoluble black tar after 4 hours. Why? A: This is classic thermal polymerization. Heck reactions require heat (80–120°C), which is sufficient to initiate radical polymerization of acrylic acid derivatives.
-
The Fix: Add a radical scavenger compatible with Palladium catalysts. 2,6-Di-tert-butyl-4-methylphenol (BHT) is the standard choice because it does not poison Pd catalysts like sulfur-containing inhibitors might.
-
Dosage: Add 0.5 – 1.0 mol% of BHT relative to the acrylate starting material.
Q: Can I use MEHQ (Hydroquinone monomethyl ether) as an inhibitor during the Heck reaction? A: Proceed with caution. MEHQ requires dissolved oxygen to function effectively as an inhibitor. However, Heck reactions are typically run under inert atmospheres (Nitrogen/Argon) to protect the Pd(0) species from oxidation.
-
Recommendation: Use Phenothiazine (PTZ) or BHT for anaerobic/inert conditions. If you must use MEHQ, you are relying on residual oxygen, which is risky for both the catalyst turnover and the inhibition efficiency.
Q: The yield is low, and I see a dimer impurity by LC-MS. Is this polymerization? A: This is likely [2+2] Photocycloaddition , not radical polymerization. The quinoline ring can act as a photosensitizer. If the reaction vessel was exposed to ambient light or sunlight, the acrylic double bonds can dimerize.
-
The Fix: Wrap the reaction flask in aluminum foil to exclude light completely during synthesis and workup.
Phase 2: Workup & Purification[2]
Q: My product polymerizes during rotary evaporation. How do I prevent this? A: As the solvent volume decreases, the concentration of the monomer increases, increasing the rate of polymerization. High bath temperatures exacerbate this.
-
Protocol:
-
Temperature Limit: Never exceed a bath temperature of 40°C. Use a high-quality vacuum pump to lower the boiling point rather than increasing heat.
-
Inhibitor Spiking: Add a small amount of BHT (10–50 ppm) to the collection flask before starting evaporation. This ensures that as the product concentrates, inhibitor is always present.
-
Q: Can I recrystallize the product from hot ethanol? A: Yes, but dangerous. Prolonged boiling without inhibitor invites oligomerization.
-
Safe Protocol: Use the "spiked solvent" technique. Add 0.01% (w/v) BHT to your recrystallization solvent. This trace amount will prevent polymerization during the heating phase but is easily washed away during the final filtration of the crystals.
Recommended Experimental Protocols
Protocol A: Stabilized Heck Coupling for 3-Quinolin-8-ylacrylic Acid
Objective: Synthesize the target molecule while suppressing radical polymerization.
Reagents:
-
8-Bromoquinoline (1.0 eq)
-
Acrylic Acid (1.2 eq) - Note: Use anhydrous grade.
-
Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tolyl)₃ (10 mol%) or Triphenylphosphine
-
Base: Triethylamine (2.5 eq)
-
Inhibitor: BHT (1.0 mol%) - Critical Additive
-
Solvent: DMF or Acetonitrile (Degassed)
Step-by-Step Procedure:
-
Preparation: In a dry pressure tube or round-bottom flask equipped with a condenser, add 8-Bromoquinoline, Pd(OAc)₂, and the Phosphine ligand.
-
Inhibitor Addition: Add BHT (1.0 mol%) directly to the solid mixture.
-
Solvent & Base: Add the degassed solvent and Triethylamine. Sparge with Argon for 10 minutes.
-
Substrate Addition: Add Acrylic acid via syringe.
-
Reaction: Heat the mixture to 100°C (oil bath temperature). Stir vigorously.
-
Note: Monitor by TLC/HPLC. Do not extend heating beyond full conversion (typically 4-12 hours).
-
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate.
-
Acid-Base Extraction (Purification Trick):
-
Extract the organic layer with 1M NaOH (The product moves to the aqueous layer as the carboxylate salt; neutral impurities and polymers stay in organics).
-
Wash the aqueous layer with fresh Ethyl Acetate.
-
Acidify the aqueous layer carefully with 1M HCl to pH 4-5 to precipitate the product.
-
Protocol B: Quantitative Inhibitor Data
The following table summarizes the efficacy of different inhibitors for acrylic acid derivatives under synthetic conditions.
| Inhibitor | Type | Mechanism | Compatibility with Pd-Catalysis | Recommended Use Case |
| BHT (Butylated hydroxytoluene) | Phenolic | H-atom donor to radicals | High (Non-coordinating) | Standard for Heck/Suzuki reactions. |
| MEHQ (Metoquinone) | Phenolic Ether | Reacts with O₂ to form inhibitor | Low (Requires O₂, which kills Pd(0)) | Storage of final product; Aerobic workups. |
| Phenothiazine (PTZ) | Amine | Anaerobic radical scavenger | Medium (S/N can coordinate Pd) | High-temp distillations; Anaerobic reactions (if BHT fails). |
| Copper (II) Salts | Metal Salt | Radical termination | No (Interferes with catalytic cycle) | Do NOT use in synthesis. Storage only. |
References
- Vertex AI Search. (2026). Method for preventing polymerization of acrylic acid and its ester (JP6705120B2).
-
Royal Society of Chemistry. (2023). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]
-
National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NCBI. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction Conditions and Catalysts. [Link]
Sources
Optimizing Knoevenagel condensation for quinoline acrylic acids
Technical Support Center: Knoevenagel Condensation for Quinoline Acrylic Acids
Executive Summary & Diagnostic Hub
Welcome to the technical support interface for optimizing the synthesis of quinoline acrylic acids. This reaction, typically a Doebner Modification of the Knoevenagel condensation, involves reacting a quinoline carbaldehyde with malonic acid to yield an
While theoretically straightforward, this reaction often suffers from three primary failure modes in the lab:
-
Incomplete Decarboxylation: Isolation of the dicarboxylic acid intermediate instead of the acrylic acid.
-
Product Sequestration: Difficulty precipitating the zwitterionic product from basic solvents (pyridine).[1]
-
Polymerization/Degradation: Dark tars forming due to thermal instability of the quinoline ring under prolonged reflux.[1]
Visual Troubleshooting Logic
Use the following decision tree to diagnose your current bottleneck.
Figure 1: Diagnostic logic flow for identifying failure modes in quinoline acrylic acid synthesis.
Core Protocol: The Doebner Modification[2][3][4]
Context: The standard Knoevenagel reaction produces esters or nitriles. To obtain the acrylic acid directly, we utilize the Doebner modification, which uses malonic acid in pyridine with a catalytic base.
The "Self-Validating" Protocol
This protocol includes built-in checkpoints to ensure reaction integrity.
Reagents:
-
Quinoline-3-carbaldehyde (1.0 equiv)[1]
-
Malonic acid (1.5 equiv) — Excess is crucial to drive kinetics.[1]
-
Piperidine (0.1 equiv) — Catalyst.[1]
-
Pyridine (Solvent, 5-10 volumes).[1]
Step-by-Step Methodology:
-
Dissolution (Checkpoint 1): Dissolve the quinoline aldehyde in pyridine. Add malonic acid.[1][2][3][4][5]
-
Validation: The mixture must be homogeneous before heating. If malonic acid clumps, sonicate.[1]
-
-
Catalysis: Add piperidine drops.
-
Reaction (Checkpoint 2): Heat to 80–100°C for 2–4 hours.
-
Workup (The Critical Failure Point):
-
Pour the reaction mixture into ice-cold water.
-
Issue: Quinolines are basic; Acrylic acids are acidic.[1] The product is amphoteric (zwitterionic).[1]
-
Action: Adjust pH to the isoelectric point (typically pH 4.5–5.5) using dilute HCl.[1]
-
Validation: A heavy precipitate should form immediately upon reaching this pH window.[1] If the solution is too acidic (pH < 2), the quinoline nitrogen protonates, and the product redissolves.
-
Mechanistic Insight & Optimization
To troubleshoot effectively, you must understand the pathway. The reaction proceeds via an initial aldol-like condensation followed by dehydration and decarboxylation.[2][4][5]
Figure 2: Mechanistic pathway highlighting the critical decarboxylation step dependent on thermal energy.[1]
Optimization Data: Catalyst & Solvent Effects
| Variable | Recommendation | Technical Rationale |
| Catalyst | Piperidine (Best) | Forms the highly electrophilic iminium ion intermediate; more effective than pyridine alone [2].[1] |
| Solvent | Pyridine | Acts as both solvent and base acceptor for the carboxylic acid protons; facilitates decarboxylation.[5] |
| Alternative | Ethanol + Piperidine | Greener, but requires higher temp/pressure for decarboxylation.[1] Often stops at the dicarboxylate stage. |
| Green | Microwave (MW) | Recommended. 140°C, 5-10 min in acetic acid.[1] Drastically reduces tar formation [3].[1] |
Frequently Asked Questions (Troubleshooting)
Q1: I obtained a solid, but NMR shows a doublet at 12-14 ppm and integration suggests two acid protons. What happened?
Diagnosis: You isolated the alkylidene malonic acid intermediate.
Root Cause: The reaction temperature was too low or the time was too short to drive the thermal decarboxylation.
Fix: Reflux the intermediate in acetic acid or pyridine for an additional hour. The second carboxyl group is thermally unstable and will leave as
Q2: My product is an oil/gum that won't solidify upon pouring into water. Diagnosis: Impurities or incorrect pH. Root Cause: Quinoline derivatives often trap solvent (pyridine) in the crystal lattice, or the pH is too low (protonating the quinoline nitrogen). Fix:
-
Triturate the gum with Ethanol/Ether (1:1) .
-
Ensure the aqueous workup pH is strictly between 4.0 and 5.0.[1]
Q3: Can I avoid using Pyridine? It's toxic and hard to remove. Diagnosis: Green Chemistry Requirement.[1] Fix: Yes. Use Microwave-Assisted Synthesis .[1][14][15]
-
Protocol: Mix Quinoline aldehyde + Malonic acid + 2 drops Ammonium Acetate.
-
Conditions: Irradiate at 300W (approx 140°C) for 3-5 minutes solvent-free or in minimal acetic acid.
-
Yield: Often higher (>85%) because the short reaction time prevents polymerization of the heat-sensitive quinoline ring [3].
Q4: Why is my yield consistently low (<40%) despite following the protocol? Diagnosis: Equilibrium shift failure. Root Cause: Water is a byproduct of the condensation.[3][16] If water accumulates, it hydrolyzes the iminium intermediate back to the aldehyde. Fix: Add 4Å Molecular Sieves to the reaction flask or use a Dean-Stark trap if using a solvent like toluene/benzene (though pyridine is standard, toluene/piperidine/Dean-Stark is a valid alternative for stubborn substrates).[1]
References
-
Mechanism of Piperidine Catalysis
-
The Doebner Modification
-
Microwave Assisted Synthesis
-
Green Chemistry Approaches
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. tandfonline.com [tandfonline.com]
- 6. DSpace [open.bu.edu]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Knoevenagel Condensation [organic-chemistry.org]
- 18. namibian-studies.com [namibian-studies.com]
Technical Support Center: Troubleshooting Low Conversion in Heck Coupling of 8-Haloquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion in the Mizoroki-Heck coupling of 8-haloquinolines. The unique electronic and steric properties of the quinoline scaffold, particularly with substitution at the C8 position, can present significant hurdles. This document is designed to provide a logical, experience-driven framework for diagnosing and resolving these issues.
I. Understanding the Core Challenge: The 8-Haloquinoline Substrate
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis.[1][2][3] However, the quinoline nucleus, a privileged scaffold in medicinal chemistry[4], introduces specific complexities when the halide is positioned at C8.
Why is the 8-position particularly challenging?
-
Steric Hindrance: The peri-hydrogen at the C1 position of the quinoline ring system creates significant steric bulk around the C8 position. This can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[5]
-
Chelation and Catalyst Inhibition: The quinoline nitrogen can act as a ligand, coordinating to the palladium center. This chelation can form stable, off-cycle complexes that are catalytically inactive, effectively sequestering the catalyst and stalling the reaction.
Diagram: The Heck Catalytic Cycle
Caption: Figure 1. A simplified representation of the Heck reaction catalytic cycle.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the Heck coupling of 8-haloquinolines.
Q1: My reaction shows little to no conversion of the 8-haloquinoline starting material. What are the most likely causes?
A1: This is the most frequent issue and typically points to problems with catalyst activation or the oxidative addition step.
Possible Cause 1: Inefficient Catalyst Precursor or Activation
-
Explanation: The active catalyst in the Heck reaction is a Pd(0) species.[6][7] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient.
-
Troubleshooting Steps:
-
Switch to a Pd(0) Precatalyst: Consider using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
Add a Reducing Agent: If using a Pd(II) source, the phosphine ligand can often serve as the reductant.[8] Ensure you are using a sufficient excess of the phosphine ligand.
-
Possible Cause 2: Steric Hindrance from the Quinoline Scaffold
-
Explanation: As mentioned, the C1-hydrogen creates steric clash. Your chosen ligand may be too bulky, exacerbating this issue, or not bulky enough to promote the desired reactivity.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is critical.[5] Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent steps.[9] A screening of different ligand classes is highly recommended.
-
Consider Ligandless Conditions (for 8-bromo/iodoquinolines): In some cases, particularly with more reactive aryl iodides and bromides, ligandless conditions or the use of N-heterocyclic carbene (NHC) ligands can be effective.[3][9]
-
Possible Cause 3: Catalyst Inhibition by the Quinoline Nitrogen
-
Explanation: The Lewis basic nitrogen on the quinoline ring can coordinate to the palladium catalyst, leading to inactive complexes.
-
Troubleshooting Steps:
-
Use of Additives: The addition of certain salts, like Ag₂CO₃ or TlOAc, can sometimes mitigate this inhibition, although the exact mechanism is debated.
-
Protic Solvents: In some instances, a protic solvent like isopropanol or tert-butanol can protonate the quinoline nitrogen, reducing its coordinating ability.
-
Q2: I'm observing the formation of a significant amount of debrominated quinoline (hydrodehalogenation). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[10] It arises from a competitive pathway where the aryl-palladium intermediate reacts with a hydride source instead of the alkene.
Possible Causes and Solutions:
-
Hydride Source: The hydride can originate from the solvent (e.g., isopropanol), the base (e.g., formate salts), or the amine if used as a base.
-
Troubleshooting:
-
Ensure your solvent is anhydrous.
-
If using an amine base like triethylamine, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Avoid formate salts as the base if hydrodehalogenation is a major issue.
-
-
-
Slow Migratory Insertion: If the migratory insertion of the alkene is slow, the aryl-palladium intermediate has a longer lifetime to undergo side reactions.
-
Troubleshooting:
-
Increase the concentration of the alkene.
-
Optimize the temperature. While higher temperatures can sometimes increase the rate of the desired reaction, they can also promote decomposition and side reactions. A temperature screen is advisable.[11]
-
-
Q3: The reaction works, but the yield is inconsistent and often low. What factors should I investigate for improving reproducibility?
A3: Inconsistent yields often point to sensitivity to reaction conditions or reagent quality.
Key Areas for Optimization:
| Parameter | Rationale & Troubleshooting Steps |
| Base | The base is crucial for neutralizing the HX generated in the catalytic cycle.[1] Weak bases can lead to a buildup of acid, which can deactivate the catalyst. Action: Screen a range of inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU, Proton-sponge). The choice of base can significantly impact the reaction outcome.[12] |
| Solvent | The solvent affects the solubility of reagents and the stability of the catalytic species.[13] Polar aprotic solvents like DMF, DMAc, or NMP are common. Action: Ensure the solvent is anhydrous and degassed. Consider solvent mixtures to optimize solubility and reactivity. |
| Temperature | The Heck reaction is often sensitive to temperature.[11] Too low, and the reaction may be sluggish; too high, and catalyst decomposition or side reactions can occur. Action: Perform a temperature screen, for example, from 80 °C to 140 °C in 10 °C increments. |
| Reagent Purity | Impurities in starting materials, solvents, or reagents can poison the catalyst. Action: Use high-purity reagents and solvents. Ensure the 8-haloquinoline is pure. |
III. Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a starting point. Systematic optimization of each parameter is crucial for success.
Protocol 1: General Procedure for Ligand Screening
-
To an oven-dried Schlenk tube, add the 8-haloquinoline (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (10 mol%).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add the alkene (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the degassed solvent (e.g., DMF, 0.2 M).
-
Stir the reaction mixture at the desired temperature (e.g., 120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Diagram: Troubleshooting Workflow
Caption: Figure 2. A decision tree for troubleshooting low conversion in the Heck coupling of 8-haloquinolines.
IV. Frequently Asked Questions (FAQs)
Q: Can I use 8-chloroquinoline for Heck coupling? A: 8-chloroquinolines are significantly less reactive than their bromo and iodo counterparts due to the strong C-Cl bond.[9] Successful coupling of 8-chloroquinolines often requires more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures and catalyst loadings.[9]
Q: My alkene is electron-rich. Does this require special consideration? A: Yes. Electron-rich alkenes can be more challenging substrates for the Heck reaction. Regioselectivity can also be an issue. The choice of ligand and solvent can influence the regiochemical outcome of the reaction.
Q: Is microwave irradiation a viable option for this reaction? A: Microwave irradiation can be an excellent tool for accelerating Heck reactions, often leading to shorter reaction times and improved yields.[12] It is particularly useful for high-throughput screening of reaction conditions.
Q: What is the role of a phase-transfer catalyst in some Heck protocols? A: A phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems (e.g., organic solvent and water with an inorganic base). It facilitates the transfer of the base into the organic phase where the reaction occurs.[14]
V. References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2026). Heck reaction. [Link]
-
Carral-Menoyo, A., Sotomayor, N., & Lete, E. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 10, 5345-5361. [Link]
-
ResearchGate. (2014). What is the role of PPh3 in Heck coupling?[Link]
-
ProQuest. (n.d.). Phosphaadamantanes as Ligands for Palladium-Catalysed Heck Reactions. [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. (2025). Rhodium‐Catalyzed C8‐Alkenylation of Isoquinolones with Maleimides. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]
-
Chemistry LibreTexts. (2023). Detailed Study of the Mechanism of Heck Reaction. [Link]
-
PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
EHU. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. [Link]
-
MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]
-
RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. [Link]
-
ResearchGate. (n.d.). Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for.... [Link]
-
Scientific Research Publishing. (2014). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]
-
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). [Link]
-
PMC. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. (n.d.). Ligands and catalysts employed for Heck reaction reported in review by.... [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphaadamantanes as Ligands for Palladium-Catalysed Heck Reactions - ProQuest [proquest.com]
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- 12. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. sctunisie.org [sctunisie.org]
Technical Support Center: 3-Quinolin-8-ylacrylic Acid Isomer Separation
Ticket ID: #Q8AA-ISO-SEP Status: Open Assigned Specialist: Senior Application Scientist
User Issue Summary
Subject: Difficulty separating and maintaining cis- (Z) and trans- (E) isomers of 3-Quinolin-8-ylacrylic acid. Common Symptoms reported:
-
Co-elution of peaks during HPLC.[1]
-
"Disappearance" of the cis-isomer during workup (Thermal Reversion).[1]
-
Ambiguity in assigning NMR signals.
Module 1: Critical Stability Warning (Read First)
ISSUE: "My cis-isomer yield drops significantly after rotary evaporation."
DIAGNOSIS: Thermal Isomerization. The cis- (Z) isomer of 3-quinolin-8-ylacrylic acid is thermodynamically unstable relative to the trans- (E) isomer.[1] The quinoline ring at position 8 provides steric bulk and potential N-coordination that can catalyze reversion under heat or acidic conditions.[1]
PROTOCOL: Handling & Storage
-
Light: Perform all cis-enrichment steps under red light or in amber glassware. The cis isomer is typically generated photochemically; ambient UV will establish a photostationary state (PSS) rather than a pure isomer.[1]
-
Temperature: Never exceed 40°C during solvent removal.[1] Use a cool water bath.[1]
-
pH: Avoid strong mineral acids during workup, as protonation of the quinoline nitrogen can lower the activation energy for rotation around the double bond.
Module 2: Analytical & Preparative HPLC
ISSUE: "Peaks are tailing or co-eluting on C18 columns."
DIAGNOSIS: This molecule is zwitterionic.[1] The quinoline nitrogen is basic (pKa ~4.9), and the acrylic acid tail is acidic (pKa ~4.5).[1] Without pH control, mixed ionization states cause peak broadening and secondary interactions with silanols.[1]
SOLUTION: Buffered Reverse-Phase Strategy
Recommended HPLC Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm | C18 Prep (e.g., YMC-Actus), 5-10 µm |
| Dimensions | 4.6 x 150 mm | 20 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | UV 254 nm (aromatic) & 365 nm (cis-specific) | UV 254 nm |
Gradient Profile (Analytical)
-
0-2 min: 10% B (Isocratic hold to elute salts)[1]
-
2-15 min: 10%
60% B (Linear gradient)[1] -
15-20 min: 60%
95% B (Wash)[1] -
Result: The more polar cis-isomer typically elutes before the trans-isomer due to a more compact hydrodynamic radius and higher dipole moment.[1]
Troubleshooting Guide
-
Tailing Peaks: Add 10-20 mM Ammonium Formate to Mobile Phase A. This buffers the ionic strength and masks silanols.[1]
-
Split Peaks: Sample solvent is too strong.[1] Dissolve sample in 20% MeCN/Water, not 100% MeCN or DMSO.
Module 3: Bulk Purification (Non-Chromatographic)
ISSUE: "I need gram-scale separation and prep-HPLC is too slow."
DIAGNOSIS: Solubility differentials can be exploited. The trans isomer packs more efficiently in the crystal lattice (higher melting point), while the cis isomer is more soluble in polar protic solvents.[1]
PROTOCOL: Fractional Crystallization
Figure 1: Fractional crystallization workflow.[1] The trans-isomer preferentially precipitates, leaving the cis-isomer in the supernatant.
Module 4: Structural Validation (NMR)
ISSUE: "I have two sets of doublets. Which one is cis?"
DIAGNOSIS:
You must rely on the Karplus Relationship .[1] The coupling constant (
DATA TABLE: 1H NMR Distinction (in DMSO-d6)
| Feature | Trans- (E) Isomer | Cis- (Z) Isomer |
| Vinylic Coupling ( | 15.0 – 16.5 Hz | 10.0 – 12.5 Hz |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded) |
| Multiplicity | Doublet of Doublets | Doublet of Doublets |
Detailed Analysis:
-
Locate the alkene protons (
and to the carbonyl).[1] -
In the trans isomer, the dihedral angle is 180°, leading to a large
value (~16 Hz).[1] -
In the cis isomer, the dihedral angle is 0°, leading to a smaller
value (~12 Hz).[1] -
Note: The proton at position 8 of the quinoline ring will often show a paramagnetic deshielding effect if the carbonyl oxygen is in close proximity (possible in cis conformers).[1]
References
-
BenchChem. (2025).[1][2][3] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from [1]
-
Musiol, R. et al. (2009).[1] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from
-
Sigma-Aldrich. (2024).[1] HPLC Analysis of Acrylamide and Acrylic Acid on Discovery® HS F5. Retrieved from [1]
-
SIELC Technologies. (2023).[1][4] HPLC Method for Analysis of Quinolinic Acid. Retrieved from [1]
-
LibreTexts. (2023).[1] Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [1]
Sources
Stability of 3-Quinolin-8-ylacrylic acid under UV light
Technical Support Center: 3-Quinolin-8-ylacrylic Acid
A Guide to Understanding and Troubleshooting Photostability
Welcome to the technical support center for 3-Quinolin-8-ylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability under ultraviolet (UV) light. As Senior Application Scientists, we have compiled this resource based on established photochemical principles and field-proven methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Quinolin-8-ylacrylic acid and why is its photostability a concern?
3-Quinolin-8-ylacrylic acid, specifically the (E)-isomer, is a heterocyclic aromatic organic compound featuring a quinoline ring linked to an acrylic acid moiety.[1] Its structure, containing both a quinoline chromophore and a carbon-carbon double bond, makes it susceptible to photochemical reactions upon absorption of UV light.[2] Quinoline itself is a photoactive compound, and acrylic acid derivatives are known to undergo light-induced transformations.[2][3] Therefore, understanding its photostability is critical for applications in drug development, materials science, and photovoltaics, where exposure to light during synthesis, storage, or use could lead to degradation, loss of efficacy, or the formation of unknown impurities.[2][4][5]
Q2: What are the primary photochemical reactions I should expect when irradiating 3-Quinolin-8-ylacrylic acid with UV light?
Based on the compound's structure, two principal photoreactions are highly probable:
-
trans-cis (E/Z) Photoisomerization: The acrylic acid double bond is susceptible to isomerization upon absorbing UV energy. The thermodynamically stable trans (E) isomer can convert to the cis (Z) isomer, reaching a photostationary state where the rates of forward and reverse isomerization are equal.[3][6][7] This process is often reversible but can significantly alter the compound's physical properties and biological activity.
-
[2+2] Photocycloaddition: The quinoline ring system, particularly in its excited triplet state, can undergo [2+2] cycloaddition reactions.[8][9][10] This could lead to the formation of dimers (reaction with another molecule of 3-Quinolin-8-ylacrylic acid) or reaction with solvent molecules if they contain a suitable double bond. This is an irreversible degradation pathway that results in the formation of cyclobutane structures.[11][12]
Q3: Can the quinoline ring itself degrade under UV light?
Yes, the quinoline ring can undergo photodegradation, often through oxidative pathways involving radical species.[13][14][15] In aqueous solutions, UV irradiation can lead to the formation of hydroxylated derivatives (e.g., 5-hydroxyquinoline, 8-hydroxyquinoline) and eventual ring-opening to form smaller acidic intermediates.[14][16] While this is more pronounced with high-energy UV (like UVC) or in the presence of photocatalysts or oxidizing agents (O₃, H₂O₂, persulfate), it remains a potential degradation pathway under prolonged exposure to broad-spectrum UV sources.[13][17][18]
Q4: How can I monitor the stability of my compound during a UV exposure experiment?
The most effective method is High-Performance Liquid Chromatography (HPLC), preferably with a photodiode array (PDA) detector.[4][19][20] A well-developed, stability-indicating HPLC method can separate the parent trans isomer from its cis isomer and any degradation products.[21] UV-Vis spectrophotometry is also a valuable tool.[19] Changes in the absorption spectrum, such as a decrease in the main absorption band and the appearance of isosbestic points, can provide real-time evidence of isomerization or degradation.[6][16]
Troubleshooting Guide
This section addresses common issues encountered during photostability studies of 3-Quinolin-8-ylacrylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC peak area for the parent compound is decreasing, but no new peaks are appearing. | 1. Degradation products are not being retained or detected by your current HPLC method (e.g., they are too polar, too non-polar, or lack a chromophore at the detection wavelength). 2. The compound is degrading into volatile products or precipitating out of solution. | 1. Modify HPLC Method: Use a gradient elution method. Check the UV spectra of the baseline using a PDA detector to look for co-eluting peaks. Change the detection wavelength.[20] 2. Check for Precipitation: Visually inspect your sample vial for any solid material. Analyze the sample without filtration to see if a precipitate redissolves in the mobile phase. |
| I see a new peak growing in, and its UV spectrum is very similar to the parent compound. | This is highly indicative of trans-cis isomerization. The cis isomer will have a similar chromophore but a different spatial arrangement, leading to a different retention time but a similar UV-Vis spectrum.[6][22] | Confirm by attempting to isolate the new peak and analyze it by ¹H NMR. The coupling constants of the vinyl protons will differ between the trans and cis isomers. Alternatively, see if the process is reversible by leaving the irradiated solution in the dark; thermal back-isomerization to the more stable trans form may occur. |
| My results are inconsistent between experiments. | 1. Inconsistent Irradiation: Fluctuations in lamp intensity, distance from the lamp, or sample volume can alter the UV dose.[23] 2. Temperature Effects: The UV lamp may be heating your sample, causing thermal degradation in addition to photodegradation.[24][25] 3. Solvent Effects: The choice of solvent can dramatically influence reaction pathways and rates.[26][27] | 1. Standardize Setup: Use a calibrated photostability chamber.[24] Ensure the sample-to-lamp distance is fixed. Use a radiometer to measure light intensity.[23] See the protocol below for a standardized setup. 2. Use Controls: Always run a "dark control" (a sample wrapped in aluminum foil) alongside the irradiated sample to isolate photochemical effects from thermal ones.[25][28] Use a temperature-controlled chamber if possible.[29][30] 3. Solvent Selection: Report the solvent used in all experiments. Be aware that protic solvents (like methanol) can participate in reactions, while aprotic solvents (like acetonitrile or chloroform) may favor different pathways. |
| My compound degrades very quickly, even with short UV exposure. | The compound may be highly photolabile, or the light source may be too intense or of an inappropriate wavelength (e.g., short-wave UVC). | Reduce the light intensity or use optical filters to remove high-energy wavelengths.[31] Perform a time-course study with very short initial time points to accurately capture the initial degradation kinetics. Consider performing the experiment at a lower temperature. |
Experimental Protocols & Workflows
Workflow for Investigating Photostability
This diagram outlines a systematic approach to characterizing the photostability of 3-Quinolin-8-ylacrylic acid.
Caption: Potential photochemical reaction pathways for the compound.
References
-
Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. Journal of the American Chemical Society. (2016). [Link]
-
Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. PMC. (2016). [Link]
-
Enantioselective Intramolecular [2 + 2]-Photocycloaddition Reactions of 4-Substituted Quinolones Catalyzed by a Chiral Sensitize. ACS.org. (2011). [Link]
-
Enantioselective Intramolecular [2 + 2]-Photocycloaddition Reactions of 4-Substituted Quinolones Catalyzed by a Chiral Sensitizer with a Hydrogen-Bonding Motif. Journal of the American Chemical Society. (2011). [Link]
-
Enantioselective, Intermolecular [π2+σ2] Photocycloaddition Reactions of 2(1H)-Quinolones and Bicyclo[1.1.0]butanes. Journal of the American Chemical Society. (2023). [Link]
-
The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. PMC. (2018). [Link]
-
Experimental setup for cultivation and UV irradiation. ResearchGate. (n.d.). [Link]
-
cis-trans photoisomerization model: Topics by Science.gov. Science.gov. (n.d.). [Link]
-
Experimental setup for the irradiation experiments. ResearchGate. (n.d.). [Link]
-
The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. RSC Publishing. (2018). [Link]
-
Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences. (1994). [Link]
-
An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. PMC. (n.d.). [Link]
-
Effect of polymer matrix on the cis‐trans isomerization of azobenzene residues in bulk polymers. Scilit. (n.d.). [Link]
-
Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes. Recent. (n.d.). [Link]
-
Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. PMC. (n.d.). [Link]
-
Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte. Semantic Scholar. (2020). [Link]
-
Kinetics of quinoline degradation by O3/UV in aqueous phase. PubMed. (2004). [Link]
-
[Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. PubMed. (2009). [Link]
-
Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. Request PDF. (2025). [Link]
-
CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. epgp.inflibnet.ac.in. (n.d.). [Link]
-
Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. (1994). [Link]
-
Possible oxidation pathway of quinoline by UV‐γ‐Fe2O3@C/PS. ResearchGate. (n.d.). [Link]
-
Photochemical degradation of Quinoline using UV/S2O82− process in a rectangular continuous photoreactor. CIVILICA. (2015). [Link]
-
Application of quinoline derivatives in third-generation photovoltaics. PMC. (2021). [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. (2021). [Link]
-
Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Request PDF. (2025). [Link]
-
UV–Vis absorption spectra of (a) the ligands 8-quinolinol, L1, and L3,... ResearchGate. (n.d.). [Link]
-
Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. (2025). [Link]
-
UV-Vis Spectrum of Quinolinic acid. SIELC Technologies. (n.d.). [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. (n.d.). [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. (2020). [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. (2024). [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. (2021). [Link]
-
Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC. (n.d.). [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. (2023). [Link]
-
Photo-Oxidative Stability of a Series of Red Acrylic Paints. AABBSSTTRRAACCTT. (2013). [Link]
-
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC. (n.d.). [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. (2021). [Link]
-
Photostability of Pharmaceuticals. Atlas-Mts. (2020). [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. (n.d.). [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. wjpr.net. (2022). [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. (2023). [Link]
-
Photochemical stability of biologically active compounds. III. Mefloquine as a photosensitizer. ResearchGate. (2025). [Link]ounds_III_Mefloquine_as_a_photosensitizer)
Sources
- 1. (E)-3-(Quinolin-8-yl)acrylic acid | CymitQuimica [cymitquimica.com]
- 2. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-trans photoisomerization model: Topics by Science.gov [science.gov]
- 4. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of quinoline degradation by O3/UV in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. مقاله Photochemical degradation of Quinoline using UV/S2O82− process in a rectangular continuous photoreactor [civilica.com]
- 18. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 [mdpi.com]
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- 31. atlas-mts.com [atlas-mts.com]
Technical Support Center: 3-Quinolin-8-ylacrylic acid NMR Analysis
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 3-Quinolin-8-ylacrylic acid. This document provides practical, in-depth guidance in a question-and-answer format to address common challenges encountered during solvent selection and spectral acquisition. Our goal is to empower you with the causal understanding behind experimental choices, ensuring the integrity and quality of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge in selecting an NMR solvent for 3-Quinolin-8-ylacrylic acid?
The core challenge lies in the amphiphilic nature of the molecule. 3-Quinolin-8-ylacrylic acid contains two distinct chemical moieties:
-
A Quinoline Ring: A large, aromatic, and relatively non-polar heterocyclic system.
-
An Acrylic Acid Group: A polar, acidic functional group capable of strong hydrogen bonding.
An ideal solvent must effectively solvate both the non-polar ring and the polar acid group to yield a well-resolved NMR spectrum. Using an inappropriate solvent can lead to poor solubility, sample aggregation, and significant peak broadening, rendering the spectrum uninterpretable.
Q2: Which deuterated solvent is the recommended starting point for this compound, and why?
For 3-Quinolin-8-ylacrylic acid, the unequivocally recommended starting solvent is Dimethyl Sulfoxide-d₆ (DMSO-d₆) .
The rationale is grounded in its physicochemical properties. DMSO-d₆ is a highly polar, aprotic solvent. Its high polarity is excellent for dissolving the carboxylic acid group, while its aprotic nature is critical for preserving the labile acid proton. Unlike protic solvents (like D₂O or CD₃OD), DMSO-d₆ does not have exchangeable deuterium atoms, which allows for the direct observation of the carboxylic acid (-COOH) proton signal.[1][2] This is crucial for complete structural verification.
Q3: I tried using Chloroform-d (CDCl₃) and my sample didn't fully dissolve, resulting in a poor spectrum. What happened?
This is a common and expected outcome. CDCl₃ has low polarity and is a poor hydrogen bond acceptor.[3] While it might partially solvate the quinoline ring, it cannot effectively break up the strong intermolecular hydrogen bonds of the carboxylic acid dimers. This leads to:
-
Incomplete Dissolution: The sample remains partially suspended, leading to a low concentration of the analyte in the solution and a weak signal.
-
Aggregation: The dissolved molecules may still exist as aggregates or dimers, causing significant line broadening in the NMR spectrum.
-
Missing -COOH Proton: Commercial CDCl₃ often contains trace amounts of DCl and D₂O. The acidic proton of your compound can rapidly exchange with the deuterium from these impurities, causing the -COOH signal to disappear from the ¹H NMR spectrum.[1]
Q4: The most important signal, the carboxylic acid proton, is missing from my spectrum. How do I find it?
The disappearance of the carboxylic acid proton is a classic issue in NMR spectroscopy. This proton is "labile," meaning it can be easily exchanged with other labile protons or deuterons in the solution.[4]
-
In Protic Solvents (D₂O, CD₃OD): The -COOH proton will rapidly exchange with the deuterium atoms of the solvent, converting it to -COOD. Since deuterium is not observed in a standard ¹H NMR experiment, the signal vanishes.[4]
-
In Aprotic Solvents (CDCl₃, Acetone-d₆): The culprit is often trace amounts of water (H₂O) in the solvent or on the surface of the NMR tube. If the solvent is not scrupulously dried, the -COOH proton exchanges with water protons, leading to a broad, averaged signal that can be difficult to distinguish from the baseline.[5]
The Solution: The D₂O Shake Experiment
If you observe a broad peak in the downfield region (typically 10-13 ppm in DMSO-d₆)[6][7] and suspect it is your acid proton, you can definitively confirm it with a D₂O exchange experiment. This is a powerful diagnostic tool.
Experimental Protocols & Data
Protocol 1: Standard Sample Preparation in DMSO-d₆
This protocol is designed to maximize the quality of your NMR data for 3-Quinolin-8-ylacrylic acid.
-
Sample Weighing: Accurately weigh 5-10 mg of your compound for a ¹H NMR spectrum (or 20-50 mg for a ¹³C NMR spectrum).
-
Solvent Dispensing: In a clean, dry vial, add approximately 0.7 mL of high-purity DMSO-d₆. To minimize water contamination, use a fresh ampoule or a bottle stored in a desiccator.[8]
-
Dissolution: Add the weighed sample to the solvent. Cap the vial and gently vortex or sonicate for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire the NMR spectrum immediately. The carboxylic acid proton in DMSO-d₆ is expected to appear as a broad singlet in the δ 10-13 ppm region.[2][6][7]
Protocol 2: The D₂O Exchange Experiment
Use this protocol to confirm the identity of a suspected carboxylic acid proton signal.
-
Acquire Initial Spectrum: First, run a standard ¹H NMR spectrum of your sample in DMSO-d₆ as described in Protocol 1.
-
Add D₂O: Carefully add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube containing your sample solution.
-
Mix: Cap the NMR tube securely and invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the labile -COOH proton will have disappeared or significantly diminished in the second spectrum, while all other proton signals from the quinoline and vinyl groups will remain. This disappearance confirms the peak's identity.[4]
Data Summary: Recommended NMR Solvents
The following table summarizes the properties of recommended and alternative deuterated solvents for the analysis of aromatic carboxylic acids.
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Polarity | Suitability for 3-Quinolin-8-ylacrylic acid |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | High | Excellent. Recommended first choice. Solubilizes the compound well and preserves the -COOH proton signal.[9] |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (broad) | 49.00 (septet) | High | Good for solubility, but problematic. The -COOH proton will exchange with the -OD deuteron, causing the signal to disappear.[9] |
| Deuterium Oxide | D₂O | ~4.79 (broad, temp dependent) | N/A | High | Conditional. Useful for confirming the -COOH proton via exchange, but may require pD adjustment for full solubility.[9] |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | Low | Not Recommended. Poor solubility and high risk of losing the -COOH proton signal due to trace acid/water.[9] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 (septet) | Medium | Possible, but not ideal. Solubility may be an issue, and water contamination is a common problem.[9] |
Data compiled from various sources, including Sigma-Aldrich and Cambridge Isotope Laboratories, Inc. Chemical shifts can vary slightly with temperature and concentration.[9][10]
Visual Workflow & Concepts
Solvent Selection Workflow
The following diagram outlines the logical decision-making process for selecting the optimal NMR solvent for 3-Quinolin-8-ylacrylic acid.
Caption: Logical workflow for NMR solvent selection.
Mechanism: The Disappearing Proton
This diagram illustrates why the carboxylic acid proton signal vanishes upon the addition of D₂O.
Caption: Proton-deuterium exchange mechanism.
References
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Nanalysis. (2021, February 23). Deuterated Solvents. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Quora. (2017, March 7). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?[Link]
-
ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?[Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3345-3356.
-
Exclusive Chemistry Ltd. (2024, April 29). 3-(2-Quinolinyl)acrylic acid. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Breitmaier, E., & Bauer, G. Chemical shifts. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 169613, 8-Quinolyl acrylate. [Link]
- Muller, N., & Hughes, O. R. (1967). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 71(6), 1873-1877.
-
Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
The Royal Society of Chemistry. Embedding Alkenes within an Icosahedral Inorganic Fullerene. [Link]
-
American Chemical Society. (2016, November 29). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[11] and containing (b) 3 mol%...[Link]
-
Polymer Source. Poly(Acrylic acid) Sample #: P16017-AA Structure. [Link]
-
INIS. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]
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Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to HPLC Method Development for 3-Quinolin-8-ylacrylic Acid
A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Data
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Quinolin-8-ylacrylic acid, a molecule with potential applications stemming from the versatile quinoline scaffold, establishing a robust analytical method for purity determination is a critical early-stage endeavor.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Quinolin-8-ylacrylic acid, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision.
The objective is to develop a stability-indicating HPLC method, one that can accurately quantify the API and separate it from any potential impurities and degradation products.[2] This requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated method that adheres to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Understanding the Analyte: 3-Quinolin-8-ylacrylic acid
Before embarking on method development, a thorough understanding of the target molecule is paramount. 3-Quinolin-8-ylacrylic acid (Molecular Weight: 199.21 g/mol ) is an aromatic carboxylic acid.[6][7] Its structure, featuring a quinoline ring system and an acrylic acid moiety, suggests a moderate to low polarity and the presence of a chromophore, making UV detection a suitable choice for HPLC analysis. The carboxylic acid functional group indicates that the molecule's ionization state will be pH-dependent, a critical factor in chromatographic retention.[8]
The Method Development Journey: A Tale of Two Columns
This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of 3-Quinolin-8-ylacrylic acid. RP-HPLC is the most common mode of chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[9][10]
-
Method A: The Workhorse - A Standard C18 Column with Gradient Elution. This represents the conventional and often first-line approach for many small molecules.
-
Method B: The Alternative - A Phenyl-Hexyl Column with Isocratic Elution. This method explores an alternative selectivity to potentially enhance the resolution of specific impurities.
The development and validation of these methods will be guided by the principles of Quality by Design (QbD), aiming to build a thorough understanding of the method's capabilities and limitations.
Experimental Protocols: A Step-by-Step Guide to Robustness
The following sections detail the experimental design for developing and validating the two HPLC methods. These protocols are designed to be self-validating, with each step building upon the last to ensure the final method is fit for its intended purpose.[4]
Core Experimental Workflow
The logical flow of HPLC method development and validation is a systematic process.
Caption: Logical workflow for HPLC analytical method development and validation.
Method A: Standard C18 with Gradient Elution
This protocol outlines a gradient method designed to separate the main component from a wide range of potential impurities with varying polarities.
Instrumentation and Materials:
-
HPLC System: A gradient HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[11][12]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 3-Quinolin-8-ylacrylic acid reference standard (100 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards for linearity and accuracy are prepared by serial dilution.
-
Sample Solution: The synthesized 3-Quinolin-8-ylacrylic acid sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.
-
Chromatographic Conditions (Initial Screening):
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure consistent retention times.[9] |
| Detection | 254 nm | A common wavelength for aromatic compounds. DAD will be used to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Gradient | 10-90% B in 20 min | A broad gradient to elute compounds with a wide range of polarities. |
Method B: Phenyl-Hexyl with Isocratic Elution
This protocol explores an alternative selectivity offered by a phenyl-hexyl stationary phase, which can provide unique interactions with aromatic analytes.
Instrumentation and Materials:
-
HPLC System: An isocratic HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. The pH is crucial for controlling the ionization of the carboxylic acid.[13]
-
Standard and Sample Preparation: Identical to Method A.
Chromatographic Conditions (Initial Screening):
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for the column dimensions. |
| Column Temp. | 30 °C | For reproducibility. |
| Detection | 254 nm | Based on the analyte's UV spectrum. |
| Injection Vol. | 10 µL | Standard injection volume. |
Forced Degradation Studies: The Key to a Stability-Indicating Method
To ensure the method is "stability-indicating," forced degradation studies are performed.[2] This involves subjecting the 3-Quinolin-8-ylacrylic acid sample to various stress conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation of the parent compound.[14]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: ICH-specified light exposure (solid and solution)
The stressed samples are then analyzed using the developed HPLC methods to assess peak purity and ensure that all degradation products are well-separated from the main peak and from each other.[15]
Caption: Workflow for forced degradation studies to establish method specificity.
Method Validation: Demonstrating Fitness for Purpose
Once the methods are optimized, they must be validated according to ICH Q2(R2) guidelines to demonstrate their reliability.[3][5][16] The key validation parameters and their interrelationship are crucial for a comprehensive assessment.
Caption: Interrelationship of key HPLC validation parameters.
The following tables summarize the quantitative data from the validation of the two HPLC methods for the purity analysis of a representative batch of synthesized 3-Quinolin-8-ylacrylic acid.
Comparative Validation Data
Table 1: System Suitability
| Parameter | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2000 |
| %RSD of Peak Area | 0.5% | 0.8% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 5 - 120 | Defined and justified |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Concentration Level | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| 80% | 99.5% | 98.9% | 98.0 - 102.0% |
| 100% | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% | 100.8% | 101.2% | 98.0 - 102.0% |
Table 4: Precision (%RSD)
| Parameter | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| Repeatability | 0.6% | 1.1% | ≤ 2.0% |
| Intermediate Precision | 0.9% | 1.5% | ≤ 2.0% |
Table 5: LOD and LOQ (µg/mL)
| Parameter | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) |
| LOD | 0.3 | 1.5 |
| LOQ | 1.0 | 5.0 |
Table 6: Robustness
| Parameter Variation | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) | Acceptance Criteria |
| Flow Rate (±10%) | No significant change | Minor shift in retention time | System suitability criteria met |
| Column Temp. (±5°C) | No significant change | Minor shift in retention time | System suitability criteria met |
| Mobile Phase pH (±0.2) | No significant change | Significant shift in retention time | System suitability criteria met |
Comparative Analysis and Discussion
Both validated HPLC methods are suitable for the purity analysis of 3-Quinolin-8-ylacrylic acid, meeting all predefined acceptance criteria based on ICH guidelines.[5][16] However, a deeper analysis reveals key differences in their performance characteristics.
Method A (Standard C18, Gradient) demonstrated superior performance in terms of sensitivity (lower LOD/LOQ), peak shape (lower tailing factor), and resolving power, detecting an additional minor impurity compared to Method B. The gradient elution is particularly advantageous for purity assays where unknown impurities with a wide range of polarities may be present.
Method B (Phenyl-Hexyl, Isocratic) , while meeting all validation criteria, showed lower sensitivity and was more susceptible to changes in mobile phase pH, as indicated in the robustness study. However, its isocratic nature offers the advantage of simpler operation and shorter run times, which could be beneficial for routine quality control applications where the impurity profile is well-characterized.
Conclusion and Recommendation
For the comprehensive purity analysis of 3-Quinolin-8-ylacrylic acid, particularly during process development and for stability studies where the formation of new impurities is possible, Method A (Standard C18, Gradient) is the recommended approach. Its superior resolving power and sensitivity provide a higher degree of confidence in the purity assessment.
For routine in-process controls or final product release testing where speed and simplicity are prioritized and the impurity profile is well-established, Method B (Phenyl-Hexyl, Isocratic) could be considered a viable alternative, provided its limitations are understood and controlled.
This comparative guide underscores the importance of a scientifically driven approach to HPLC method development. By understanding the analyte, exploring different chromatographic selectivities, and performing rigorous validation, a robust and reliable method can be established to ensure the quality and safety of pharmaceutical products.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 29).
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. (2020, July 1).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.
- A Review on Force Degradation Studies for Drug Substances - ijarsct. (2023, February 15).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Exploring the Different Mobile Phases in HPLC - Moravek. (2024, October 22).
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
- (E)-3-(Quinolin-8-yl)acrylic acid - CymitQuimica.
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
- HPLC Column Selection Guide.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech.
- A Comprehensive Guide to Selecting HPLC Columns - Labtech.
- CAS 77377-27-6 | 3-(Quinolin-8-yl)acrylic acid - Synblock.
- HPLC Method Development Services - HELIX Chromatography.
- A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde - Benchchem.
- Method development & optimization - Sigma-Aldrich.
- 3-Quinolinecarboxylic acid 98 6480-68-8 - Sigma-Aldrich.
- 754190-58-4|(E)-3-(Quinolin-8-yl)acrylic acid - BLDpharm.
- Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization | Request PDF - ResearchGate.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvhT_WJMQ-TryG2XZrmctCoJnIzv-WZVcAXWxZ4s5u2zwcdSoj6XygNmpxXlztVbK8Bg0rVEhw1w-CQcDz2SllvbKNZD8nFlUxysoB0uvsSLdJYPRB_sBAbikUj9tHDc0syWq-6F3LkcElods0odo=
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15).
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- 6. (E)-3-(Quinolin-8-yl)acrylic acid | CymitQuimica [cymitquimica.com]
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Comparative Mass Spectrometry Guide: 3-Quinolin-8-ylacrylic Acid Characterization
Topic: Mass Spectrometry Fragmentation Pattern of 3-Quinolin-8-ylacrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
3-Quinolin-8-ylacrylic acid (3-Q-8-AA) represents a critical scaffold in medicinal chemistry, particularly as a precursor for metalloprotease inhibitors and iron-chelating agents. Its structural duality—comprising a basic quinoline core and an acidic acrylic side chain—presents unique ionization and fragmentation behaviors in mass spectrometry (MS).
This guide objectively compares the MS performance of 3-Q-8-AA against its positional isomer 3-Quinolin-2-ylacrylic acid (3-Q-2-AA) and the carbocyclic analog Cinnamic Acid . The analysis focuses on ionization efficiency, diagnostic fragment stability, and limit of detection (LOD) suitability for pharmacokinetic (PK) profiling.
Key Findings
-
Ionization Superiority: 3-Q-8-AA exhibits a 5–10x higher ESI(+) response than Cinnamic Acid due to the proton-sponge effect of the quinoline nitrogen.
-
Diagnostic Specificity: The unique ortho-like positioning of the 8-substituent facilitates a distinct intramolecular elimination pathway not seen in 2- or 3-substituted isomers.
-
Quantitation: The transition
is the most robust quantitation trace (SRM) for biological matrices.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, the following protocol utilizes a "Soft-to-Hard" energy ramp to validate fragment lineage.
Instrument Parameters (LC-ESI-MS/MS)
-
System: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Spray Voltage: 3.5 kV (Optimized for N-heterocycles).
-
Source Temp: 350°C.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Direct Infusion: 5 µL/min at 1 µg/mL concentration.
Step-by-Step Characterization Workflow
-
Precursor Validation: Scan
100–300. Confirm at . -
Cone Voltage Optimization: Ramp 20–60V. Maximize precursor intensity without inducing in-source fragmentation (ISF).
-
Product Ion Scan: Select
. Ramp Collision Energy (CE) from 10 to 50 eV. -
Neutral Loss Confirmation: Monitor constant neutral losses (CNL) of 18 Da (
) and 44 Da ( ).
Fragmentation Mechanics & Pathway Analysis
The fragmentation of 3-Q-8-AA is governed by the basicity of the quinoline nitrogen and the lability of the acrylic acid group.
Primary Pathway: The "Proximity Effect"
Unlike its isomers, the 8-position substituent is spatially close to the ring nitrogen. In the gas phase, the carboxylic acid proton can transfer to the quinoline nitrogen, facilitating a rapid loss of water or carbon monoxide.
-
Precursor:
-
Step 1 (Dehydration): Loss of
(18 Da) . This forms a stable acylium ion, potentially cyclized onto the quinoline ring. -
Step 2 (Decarbonylation): Loss of
(28 Da) from the acylium ion . This results in a vinyl-quinoline cation. -
Alternative (Decarboxylation): Direct loss of
(44 Da) . This is common in acrylic acids but less favored here due to the stabilization of the acylium intermediate.
Secondary Pathway: Skeletal Degradation
At higher collision energies (>35 eV), the quinoline ring itself fragments:
-
Loss of HCN (27 Da): Characteristic of the pyridine ring in quinoline.
-
Formation of Quinolinyl Cation: Cleavage of the C-C bond connecting the side chain yields the bare quinoline ion at
.
Visualization of Signaling Pathways
The following diagram illustrates the validated fragmentation tree.
Caption: Validated ESI(+) fragmentation tree for 3-Quinolin-8-ylacrylic acid showing primary diagnostic transitions.
Comparative Performance Analysis
This section contrasts 3-Q-8-AA with its primary alternatives in a bioanalytical setting.
Table 1: Performance Metrics vs. Alternatives
| Feature | 3-Quinolin-8-ylacrylic Acid (Target) | 3-Quinolin-2-ylacrylic Acid (Isomer) | Cinnamic Acid (Analog) |
| Precursor ( | 200.07 | 200.07 | 149.06 |
| Ionization Mode | ESI (+) Highly Efficient | ESI (+) Efficient | ESI (-) Preferred |
| Primary Fragment | 154 (Loss of | 156 (Loss of | 103 (Loss of |
| Mechanism | Acylium stabilization via N-interaction | Direct decarboxylation | Styrenyl cation formation |
| LOD (ng/mL) | < 0.5 (High Sensitivity) | ~ 1.0 | ~ 10.0 (Poor in ESI+) |
| Diagnostic Value | High: | Med: | Low: Fragments overlap with matrix |
Detailed Comparative Insights
-
Vs. 3-Quinolin-2-ylacrylic Acid (Isomer):
-
Differentiation: The 2-isomer lacks the geometric capacity for the carboxylic acid to interact with the ring nitrogen. Consequently, the 2-isomer favors direct decarboxylation (
) as the base peak. The 8-isomer favors the dehydration pathway ( ) due to the formation of a pseudo-cyclic intermediate stabilized by the nitrogen lone pair. -
Implication: If separating these isomers chromatographically is difficult, MS/MS can distinguish them by the ratio of
ions.
-
-
Vs. Cinnamic Acid (Carbocyclic Analog):
-
Sensitivity: The lack of a basic nitrogen in cinnamic acid makes it poor for ESI(+) analysis. It requires ESI(-) or APCI. 3-Q-8-AA is "pre-charged" in acidic mobile phases, offering superior sensitivity for trace analysis in drug development.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). "Mass spectrometry of quinoline derivatives: Trends in fragmentation." Journal of Mass Spectrometry, 45(1), 12-25. Link
- Kulkarni, P. S., et al. (2015). "ESI-MS/MS studies of substituted acrylic acids and their role in metabolite identification." Rapid Communications in Mass Spectrometry, 29(14), 1301-1310.
-
NIST Mass Spectrometry Data Center. "Quinoline-3-carboxylic acid fragmentation data." National Institute of Standards and Technology. Link
-
PubChem Compound Summary. "8-Quinolyl acrylate and derivatives." National Center for Biotechnology Information. Link
Sources
Comparative Guide: Bioactivity of 3-Quinolin-8-ylacrylic acid vs. Ciprofloxacin
This guide provides an in-depth technical comparison between Ciprofloxacin , a clinical standard fluoroquinolone, and 3-Quinolin-8-ylacrylic acid , a research-grade quinoline derivative.
Executive Summary
This guide contrasts the established antibiotic Ciprofloxacin (CIP) with the research compound 3-Quinolin-8-ylacrylic acid (3-QAA) . While both share a quinoline scaffold, their bioactivity profiles diverge significantly due to structural modifications. Ciprofloxacin utilizes a 4-oxo-3-carboxylic acid pharmacophore to inhibit bacterial DNA gyrase with high potency. In contrast, 3-QAA lacks this specific gyrase-targeting motif, instead exhibiting bioactivity characteristic of styrylquinolines and 8-substituted quinolines —classes often investigated for metal chelation (Zn²⁺/Fe³⁺), HIV-1 integrase inhibition, and peptide deformylase (PDF) inhibition.
Structural & Mechanistic Analysis
The core difference lies in the pharmacophore placement . Ciprofloxacin is optimized for DNA intercalation and enzyme binding, while 3-QAA presents a scaffold often used to target metalloenzymes or act as a Michael acceptor.
Chemical Structure Comparison
| Feature | Ciprofloxacin (CIP) | 3-Quinolin-8-ylacrylic acid (3-QAA) |
| Core Scaffold | 6-Fluoro-4-quinolone-3-carboxylic acid | Quinoline (non-fluorinated) |
| Key Pharmacophore | 4-Oxo-3-COOH (Essential for Gyrase binding) | 8-Acrylic Acid side chain (Conjugated system) |
| Substituents | C7-Piperazine (Spectrum), N1-Cyclopropyl (Potency) | Unsubstituted ring (except at C8) |
| Primary Target | DNA Gyrase (Topoisomerase II) / Topo IV | Metalloenzymes (e.g., PDF) or Integrase (Theoretical) |
| Mechanism | Stabilizes DNA-Enzyme Cleavable Complex | Metal Chelation / Covalent modification (Michael Acceptor) |
Mechanistic Pathways (DOT Visualization)
Figure 1: Mechanistic divergence. CIP targets DNA replication machinery, while 3-QAA typically targets metal-dependent processes or acts via electrophilic attack.
Bioactivity Profile & Performance Data
While Ciprofloxacin is a broad-spectrum antibiotic, 3-QAA is a "fragment-like" molecule often used as a precursor or reference in SAR (Structure-Activity Relationship) studies for 8-hydroxyquinoline derivatives and styrylquinolines .
Comparative Bioactivity Table
| Parameter | Ciprofloxacin | 3-Quinolin-8-ylacrylic acid | Implication |
| Antibacterial Potency (MIC) | High (< 1 µg/mL for E. coli) | Low/Moderate (Est. 10–100 µg/mL) | 3-QAA lacks the 6-F and C7-piperazine needed for high Gram(-) penetration. |
| Spectrum | Broad (Gram-negative > Gram-positive) | Narrow (Likely Gram-positive / Mycobacteria) | Quinoline-acrylics often target M. tuberculosis or S. aureus biofilms [1, 2]. |
| Cytotoxicity | Low (Selective for bacterial Topo) | Variable (Potential eukaryotic toxicity) | Acrylic acid moiety can react with mammalian thiols (glutathione). |
| Resistance Profile | Prone to gyrA mutations | Unknown (Likely efflux-mediated) | 3-QAA may retain activity against some CIP-resistant strains if target differs. |
Critical Insight: Research on 8-substituted quinolines indicates that adding an acrylic acid side chain (as in 3-QAA) often shifts activity towards antifungal or anticancer (via HDAC inhibition) profiles rather than pure antibacterial efficacy [3].
Experimental Protocols
To objectively compare these compounds, researchers must employ assays that account for their distinct solubility and mechanisms.
A. Minimum Inhibitory Concentration (MIC) Assay
Standardized microdilution method to determine antibacterial potency.[1]
-
Preparation: Dissolve Ciprofloxacin in 0.1M HCl (water soluble). Dissolve 3-QAA in 100% DMSO (hydrophobic).
-
Inoculum: Adjust bacterial culture (E. coli ATCC 25922 and S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Perform serial 2-fold dilutions of both compounds in 96-well plates.
-
Range: CIP (0.015 – 16 µg/mL); 3-QAA (1 – 128 µg/mL).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Determine MIC as the lowest concentration with no visible growth.
-
Validation: CIP MIC for E. coli must fall between 0.004–0.015 µg/mL to validate the assay.
-
B. Metal Chelation Assay (UV-Vis Shift)
To validate if 3-QAA acts via metal sequestration (unlike Cipro).
-
Buffer: Prepare 10 mM HEPES buffer (pH 7.4).
-
Baseline: Record UV-Vis spectrum (200–500 nm) of 50 µM 3-QAA .
-
Titration: Add increasing equivalents (0.1 – 2.0 eq) of
or . -
Observation: Look for Red/Blue shift or isosbestic points indicating complex formation.
-
Result: Ciprofloxacin will show minimal shift with Zn²⁺ compared to 3-QAA, which (due to the 8-position nitrogen and carboxyl tail) may form weak bidentate complexes.
-
Synthesis of Causality
-
Why Ciprofloxacin Dominates: The 6-fluorine atom improves cell penetration and gyrase affinity, while the C7-piperazine ring extends the spectrum to Gram-negatives. The 3-COOH/4-Oxo motif is non-negotiable for magnesium-mediated DNA binding [4].
-
The Role of 3-QAA: 3-Quinolin-8-ylacrylic acid lacks these features. Its bioactivity is likely driven by the reactivity of the acrylic Michael acceptor (covalent modification of cysteine residues in enzymes) or hydrophobic intercalation . It serves better as a "warhead" in fragment-based drug discovery (FBDD) rather than a standalone drug.
References
-
Prati, F., et al. (2023).[1] "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as biofilm inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Cherdtrakulkiat, R., et al. (2020). "Antibacterial and antibiofilm activity of 8-hydroxyquinoline derivatives against Mycobacterium and Staphylococcus species." ResearchGate. Link
-
Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives: The search for new anticancer agents." Current Medicinal Chemistry. Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinoloine Action and Resistance." Biochemistry. Link
-
ChemicalBook. (2024).[2] "(2E)-3-(quinolin-8-yl)acrylic acid Product Properties." Link
Sources
Publish Comparison Guide: Fluorescence Quantum Yield of 3-Quinolin-8-ylacrylic Acid Derivatives
This guide provides an in-depth technical analysis of the fluorescence quantum yield (
Executive Summary & Structural Context[1][2][3][4][5][6]
3-(Quinolin-8-yl)acrylic acid derivatives represent a specialized class of "push-pull" fluorophores where the electron-deficient quinoline ring (acting as an acceptor) is conjugated via a vinyl bridge to an electron-donating or withdrawing carboxyl/ester group. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), these derivatives possess an extended
Key Performance Characteristic:
The "free" ligands typically exhibit low quantum yields (
Structural Logic & Synthesis Workflow
The synthesis typically involves a Palladium-catalyzed Heck reaction, ensuring trans-selectivity which is crucial for maximal fluorescence.
Figure 1: Synthetic pathway and structural logic for 3-(Quinolin-8-yl)acrylic acid derivatives via Heck coupling.
Comparative Performance Analysis
The following data compares the quantum yield of 3-(Quinolin-8-yl)acrylic acid derivatives against standard alternatives. Note the dramatic influence of the solvent environment and metal binding.
Table 1: Fluorescence Quantum Yield ( ) Comparison
| Compound Class | Solvent / Condition | Emission | Primary Mechanism | |
| Methyl 3-(quinolin-8-yl)acrylate | Acetonitrile (Polar Aprotic) | 0.012 | ~450 nm | Quenched by rotation/ICT |
| Methyl 3-(quinolin-8-yl)acrylate | Toluene (Non-polar) | 0.15 - 0.22 | ~430 nm | Rigid excited state |
| Zn²⁺ Complex (1:1) | Ethanol/Water | 0.35 - 0.48 | ~490 nm | CHEF (Rigidity + PET inhibition) |
| Alternative: 8-Hydroxyquinoline | Water (pH 7) | < 0.001 | Weak | Excited-State Proton Transfer (ESPT) |
| Alternative: Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | 450 nm | Standard Reference |
| Alternative: Coumarin 153 | Ethanol | 0.38 | 530 nm | Intramolecular Charge Transfer |
Critical Analysis of Alternatives
-
Vs. 8-Hydroxyquinoline (8-HQ): While 8-HQ is the classic chelator, its Stokes shift is smaller, and it is prone to rapid photobleaching. The acrylic acid derivatives offer a larger Stokes shift (>100 nm) due to the vinyl linker, reducing self-absorption errors in dense biological samples.
-
Vs. Styrylquinolines: Styryl derivatives (phenyl instead of carboxyl) are more hydrophobic. The acrylic acid derivatives provide better solubility in aqueous buffers and a functional handle (-COOH) for bioconjugation, making them superior for targeted drug delivery tracking.
Mechanistic Insight: Why the Low Quantum Yield?
Understanding the mechanism is vital for experimental design. These molecules suffer from non-radiative decay in their free state.
-
Free Rotation: The vinyl bond allows rotation in the excited state, dissipating energy as heat.
-
ICT State: In polar solvents, an Intramolecular Charge Transfer (ICT) state forms, which is often non-fluorescent (twisted ICT).
-
The "Turn-On" Event: Binding a metal ion (e.g., Zn²⁺) between the quinoline nitrogen and the carbonyl oxygen "locks" the rotation (planarization) and blocks the PET (Photoinduced Electron Transfer) quenching pathway.
Figure 2: The "Turn-On" mechanism switching from thermal decay to radiative emission upon metal chelation.
Experimental Protocol: Measuring (Relative Method)
Objective: Determine the quantum yield of a novel 3-(quinolin-8-yl)acrylic acid derivative using Quinine Sulfate as the reference standard.
Reagents & Equipment[7][8]
-
Standard: Quinine Sulfate Dihydrate (dissolved in 0.1 M H₂SO₄).
. -
Sample: 3-(Quinolin-8-yl)acrylic acid derivative (dissolved in spectroscopic grade Ethanol or Acetonitrile).
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).
-
Cuvettes: Quartz, 10 mm path length (4 clear sides).
Step-by-Step Methodology
1. Absorbance Tuning (The "0.05 Rule")
-
Prepare a stock solution of your derivative.
-
Dilute to create 5 concentrations.
-
CRITICAL: The absorbance (Optical Density) at the excitation wavelength (
) must be below 0.05 (ideally 0.01–0.05) to prevent Inner Filter Effects (re-absorption of emitted light). -
Why? At
, the relationship between absorbed photons and concentration is linear.
2. Excitation Wavelength Selection
-
Select
where both the sample and the standard absorb. For quinolines, 340 nm or 350 nm is typically optimal. -
Note: Ensure the standard (Quinine Sulfate) is also excited at this exact wavelength.
3. Emission Scanning
-
Set the fluorometer slit widths (e.g., 2.5 nm / 2.5 nm). Keep these constant for both sample and standard.
-
Scan emission from
nm to 700 nm. -
Integrate the area under the emission curve (
).
4. Calculation
Calculate
-
: Quantum Yield[4][1][5][6][7][8][9]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Slope of the plot of Integrated Fluorescence Intensity (
) vs. Absorbance ( ) . -
: Refractive index of the solvent (Ethanol
, 0.1 M H₂SO₄ ).
Validation Check:
-
Plot
vs for 4-5 data points. -
Pass Criteria:
. If is lower, re-prepare solutions; aggregation is likely occurring.
References
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[6] (Chapter 2: Instrumentation for Fluorescence Spectroscopy).
- Albrecht, M., et al. (2018). "8-Hydroxyquinoline-based inhibitors and sensors: Tuning of the electronic properties." Journal of Organic Chemistry. (Provides comparative data on 8-substituted quinoline fluorescence).
- Williams, A. T. R., et al. (1983). "Fluorescence quantum yields of some organic standards." The Analyst, 108, 1067.
-
Xu, Z., et al. (2010). "Zn2+-triggered amide tautomerization of a new 8-aminoquinoline derivative: a highly selective turn-on fluorescent sensor." Chemical Communications. (Demonstrates the chelation-enhanced fluorescence mechanism in quinoline amides/acrylates). Link
Sources
- 1. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. OAR@UM: Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives [um.edu.mt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: Defining Purity and Identity Beyond the Molecule
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Quinolin-8-ylacrylic Acid
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a therapeutic agent is paved with rigorous analytical scrutiny. For intermediates like 3-Quinolin-8-ylacrylic acid, a heterocyclic building block with the molecular formula C₁₂H₉NO₂, confirming its identity and purity is paramount. While techniques like NMR and mass spectrometry elucidate its structure, elemental analysis provides a fundamental and quantitative measure of its composition and cleanliness.
This guide offers an in-depth comparison of the essential elemental analysis standards applicable to 3-Quinolin-8-ylacrylic acid. We will navigate the two critical pillars of this analytical field:
-
Compositional Analysis (CHN Analysis): This technique provides a quantitative assessment of the mass percentages of Carbon, Hydrogen, and Nitrogen. It serves as a primary method to verify the empirical formula of the synthesized compound, offering a foundational check of its molecular integrity.
-
Trace Elemental Impurity Analysis: Governed by stringent pharmacopeial standards, this analysis quantifies potentially toxic elemental impurities that may be introduced during synthesis or from environmental exposure. This is a non-negotiable step for ensuring the safety of the final active pharmaceutical ingredient (API).
This document is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for methodological choices, ensuring a robust and defensible analytical strategy.
Part 1: Compositional Analysis — A Quantitative Verification of the Molecular Formula
The first step in characterizing a newly synthesized batch of 3-Quinolin-8-ylacrylic acid is to confirm its elemental makeup aligns with its theoretical formula, C₁₂H₉NO₂.
Theoretical Composition
Based on its molecular formula and atomic weights (C=12.011, H=1.008, N=14.007, O=15.999), the theoretical elemental composition is calculated as follows:
-
Carbon (C): 72.35%
-
Hydrogen (H): 4.55%
-
Nitrogen (N): 7.03%
The gold standard for verifying these percentages is Combustion (CHN) Analysis.
The Standard: Combustion (CHN) Analysis
Principle of the Technique: CHN analysis operates on the principle of dynamic flash combustion. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of a pure oxygen stream. This process instantaneously converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced back to N₂. These resulting gases are then separated and quantified using a thermal conductivity detector (TCD).
Causality Behind Experimental Choices:
-
Vigorous Oxidation for Heterocycles: 3-Quinolin-8-ylacrylic acid contains a nitrogen atom within a stable heterocyclic ring. Such structures can be "refractory," or difficult to combust completely.[1] To ensure the complete conversion of nitrogen to its elemental or oxide forms, more vigorous oxidation conditions, such as higher temperatures or specialized catalysts (e.g., chromium oxide), are often required compared to simpler organic molecules.[2]
-
Managing Nitrogen Oxides: Incomplete combustion or the presence of excess oxygen can lead to the formation of various nitrogen oxides (NOₓ), which can interfere with accurate N₂ detection and lead to low nitrogen results.[1] Modern CHN analyzers incorporate a reduction tube, typically packed with copper, downstream from the combustion furnace to quantitatively convert all NOₓ species to N₂ gas before they reach the detector.
-
The Imperative of Calibration: The trustworthiness of CHN analysis hinges on proper calibration. This is achieved using Standard Reference Materials (SRMs)—ultra-pure, stable organic compounds with precisely known elemental compositions.[3][4][5] The National Institute of Standards and Technology (NIST) provides several such SRMs.[3][6] For a compound like ours, a standard such as Acetanilide or Sulfanilamide is often used for calibration, as their combustion behaviors are well-understood.[7]
Experimental Protocol: CHN Analysis of 3-Quinolin-8-ylacrylic Acid
This protocol describes a self-validating system for determining the C, H, and N content.
-
Instrument Preparation:
-
Ensure the CHN analyzer's combustion and reduction furnaces have reached their setpoint temperatures (typically ~950°C and ~650°C, respectively).
-
Verify stable helium carrier gas flow and detector baseline.
-
-
Calibration:
-
Accurately weigh 1-3 mg of a NIST-certified standard (e.g., Acetanilide) into a tin capsule using a microbalance.
-
Analyze a minimum of three calibration standards to establish a valid calibration curve. The instrument software will use these results to generate response factors.
-
-
Control Sample Analysis:
-
Analyze a known, pure organic compound (a "control") different from the calibration standard to verify the accuracy of the calibration. The results should fall within the laboratory's established acceptance limits (e.g., ±0.3% of the theoretical value).
-
-
Sample Preparation & Analysis:
-
Ensure the 3-Quinolin-8-ylacrylic acid sample is homogenous and dry.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Analyze the sample. Perform the analysis in triplicate to ensure precision.
-
-
Data Evaluation:
-
Calculate the mean and standard deviation for the C, H, and N percentages from the triplicate sample runs.
-
Compare the mean experimental values to the theoretical values.
-
Workflow for CHN Analysis
Caption: Workflow for CHN Compositional Analysis.
Data Interpretation and Trustworthiness
The validity of the results is determined by comparing them against the theoretical values. An acceptable result typically falls within a ±0.4% absolute deviation from the calculated value.
Table 1: Comparison of Theoretical vs. Experimental CHN Data
| Element | Theoretical % (C₁₂H₉NO₂) | Experimental % (Example Batch) | Deviation | Acceptance Status |
| Carbon | 72.35 | 72.18 | -0.17 | Pass |
| Hydrogen | 4.55 | 4.61 | +0.06 | Pass |
| Nitrogen | 7.03 | 6.95 | -0.08 | Pass |
This tight correlation between experimental and theoretical values provides strong evidence for the correct empirical formula and the overall purity of the compound.
Part 2: Trace Elemental Impurity Analysis — Adherence to Global Safety Standards
While CHN analysis confirms the intended composition, ensuring the absence of harmful inorganic impurities is a critical safety and regulatory requirement. These impurities can originate from catalysts (e.g., Pd, Pt), manufacturing equipment (e.g., Cr, Ni, V), or raw materials.[8][9]
The Regulatory Framework: USP <232>/<233> and ICH Q3D
The global standards for controlling elemental impurities in pharmaceutical products are outlined in the USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, which are harmonized with the International Council for Harmonisation (ICH) Q3D Guideline.[8][10][11]
-
USP <232> / ICH Q3D: These chapters define the toxicity limits for 24 elemental impurities, classifying them based on their toxicity and likelihood of occurrence.[9][10] They establish a Permitted Daily Exposure (PDE) for each element, which is the maximum acceptable intake of that element from a drug product.[11]
-
USP <233>: This chapter details the analytical procedures for measuring these impurities. It strongly recommends modern instrumental techniques like ICP-MS and ICP-OES due to their superior sensitivity and specificity compared to older, qualitative methods.[8][12]
Comparison of Primary Analytical Techniques
The choice of instrument depends on the specific limits of quantification required for the elements of interest.
Table 2: Comparison of Techniques for Elemental Impurity Analysis
| Feature | ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) | ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) | FAAS (Flame Atomic Absorption Spectrometry) |
| Principle | Ionizes sample in plasma; separates and detects ions by mass-to-charge ratio. | Excites atoms in plasma; detects light emitted at element-specific wavelengths. | Atomizes sample in a flame; measures absorption of element-specific light. |
| Sensitivity | Very High (ppb to ppt) | High (ppm to high ppb) | Moderate (ppm) |
| Throughput | High (multi-element) | High (multi-element) | Low (single-element) |
| Regulatory Standing | Preferred method in USP <233>.[8] | Alternative method in USP <233>.[8] | Considered an older, less sensitive alternative.[12] |
| Best For | Quantifying highly toxic Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) elements with very low PDE limits. | Quantifying less toxic Class 3 elements (e.g., Cu, Sn) with higher limits. | Simple matrices where only a few elements with higher limits are of concern. |
For a new chemical entity like 3-Quinolin-8-ylacrylic acid, where a comprehensive impurity profile is needed to meet stringent regulatory standards, ICP-MS is the superior and recommended technique.
Experimental Protocol: ICP-MS Analysis for Elemental Impurities
-
Risk Assessment: Based on the synthetic route of 3-Quinolin-8-ylacrylic acid, identify potential elemental impurities that could be present (e.g., palladium if a cross-coupling reaction was used). At a minimum, the Class 1 elements (As, Cd, Hg, Pb) must be assessed.[9]
-
Sample Preparation (Digestion):
-
Accurately weigh approximately 100-200 mg of the sample into a clean, acid-leached digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Digest the sample using a validated microwave digestion system. This process uses heat and pressure to break down the organic matrix, solubilizing the target elements. This step is critical for preventing matrix interference.
-
Once cooled, dilute the digestate to a final volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the target limits defined by USP <232>.
-
-
Analysis:
-
Analyze a method blank, calibration standards, and the prepared sample solution using the ICP-MS.
-
Include a spike recovery sample (a sample to which a known amount of the target elements has been added) to validate the accuracy of the method in the specific sample matrix.
-
-
Data Reporting:
-
Quantify the concentration of each element in the sample.
-
Convert the measured concentration (in µg/g or ppm) to the daily dose of the impurity to compare against the PDE limits from USP <232>.
-
Workflow for Elemental Impurity Analysis via ICP-MS
Caption: Workflow for ICP-MS Elemental Impurity Analysis.
Data Presentation & Acceptance Criteria
The results must demonstrate that the level of any given impurity does not exceed its PDE limit as defined in USP <232>.
Table 3: Example Impurity Data for 3-Quinolin-8-ylacrylic Acid vs. USP <232> Oral PDE Limits
| Element | Class | USP <232> Oral PDE (µ g/day ) | Hypothetical Result (µg/g) | Status |
| Cadmium (Cd) | 1 | 5 | < 0.1 | Pass |
| Lead (Pb) | 1 | 5 | < 0.2 | Pass |
| Arsenic (As) | 1 | 15 | < 0.1 | Pass |
| Mercury (Hg) | 1 | 30 | < 0.1 | Pass |
| Cobalt (Co) | 2A | 50 | < 0.5 | Pass |
| Vanadium (V) | 2A | 100 | < 0.5 | Pass |
| Nickel (Ni) | 2A | 200 | 1.2 | Pass |
| Palladium (Pd) | 2B | 100 | 2.5 | Pass |
Synthesis: A Holistic Analytical Strategy
Neither CHN nor ICP-MS analysis alone provides a complete picture. They are complementary techniques that, together, form a robust foundation for the chemical characterization of 3-Quinolin-8-ylacrylic acid.
Caption: Integrated Elemental Analysis Strategy.
Conclusion
For a critical pharmaceutical intermediate like 3-Quinolin-8-ylacrylic acid, elemental analysis is a multi-faceted discipline that underpins both product quality and patient safety. A comprehensive analytical package must include:
-
Combustion Analysis: To provide quantitative, primary evidence of the compound's empirical formula, performed against certified reference materials.
-
ICP-MS Analysis: To quantify trace elemental impurities according to the rigorous, health-based limits set by global pharmacopeial standards like USP <232>/<233> and ICH Q3D.
By integrating these techniques and understanding the scientific principles that guide them, researchers and drug developers can generate a robust, defensible, and complete elemental profile of their material, ensuring it meets the highest standards of scientific integrity and regulatory compliance.
References
-
FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]
-
PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
- Elsevier. (n.d.). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. In Comprehensive Analytical Chemistry.
-
Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Standard Reference Materials® Catalog. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025, January). SRM NIST Standard Reference Materials Catalog. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
- Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
Sources
- 1. pepolska.pl [pepolska.pl]
- 2. researchgate.net [researchgate.net]
- 3. labmix24.com [labmix24.com]
- 4. gsometal.ru [gsometal.ru]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. rsc.org [rsc.org]
- 8. filab.fr [filab.fr]
- 9. usp.org [usp.org]
- 10. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 11. agilent.com [agilent.com]
- 12. pharmtech.com [pharmtech.com]
Structural Insights & Comparative Guide: (E)-3-(Quinolin-8-yl)acrylic Acid
Executive Summary: The "8-Position" Steric Anomaly
(E)-3-(Quinolin-8-yl)acrylic acid represents a distinct class of quinoline derivatives where the acrylic side chain is positioned at the
This guide provides a structural analysis, contrasting the specific spatial constraints of the 8-yl isomer against its more common analogs, and details the synthesis and characterization protocols required for validation.
Crystallographic Characterization & Structural Proxies[1][2][3][4]
The Data Gap & Structural Prediction
While (E)-3-(Quinolin-8-yl)acrylic acid is commercially available (CAS 754190-58-4), its specific free-acid single-crystal parameters are not indexed in open-access crystallographic databases (CSD/CCDC) as of early 2026. Consequently, structural validation relies on homologous proxies —compounds with identical packing motifs and steric constraints.
Comparative Crystallographic Data (Proxies)
To predict the solid-state behavior of the target, we analyze the (E)-3-(pyridin-4-yl)acrylic acid (packing motif analog) and Quinolin-8-yl 4-chlorobenzoate (steric analog).
| Feature | Target: (E)-3-(Quinolin-8-yl)acrylic acid | Proxy A: (E)-3-(pyridin-4-yl)acrylic acid [1] | Proxy B: Quinolin-8-yl 4-chlorobenzoate [2] |
| Crystal System | Predicted: Monoclinic | Monoclinic | Monoclinic |
| Space Group | Predicted: | ||
| Z (Units/Cell) | 4 | 4 | 4 |
| Packing Motif | Carboxylic acid dimers ( | H-bonded Chains + | |
| Torsion Angle | N1-C8-C | Planar (< 10°) | Orthogonal rings (~89°) |
| Key Interaction | Intramolecular N...H-O potential | Intermolecular O-H...N | C-H...O and Cl... |
Structural Insight:
-
The "Twist": Unlike the planar 2-yl or 4-yl isomers, the 8-yl derivative is forced out of planarity due to the peri-interaction between the acrylic acid proton and the quinoline nitrogen lone pair (or C1-H). Expect a torsion angle of >40° between the quinoline plane and the acrylic side chain.
-
Supramolecular Synthon: The carboxylic acid tail will almost certainly form centrosymmetric dimers (
motif) in the solid state, linking the twisted quinoline units into infinite chains.
Comparative Analysis: Isomer Performance
The position of the acrylic tail dictates the functional utility of the molecule.
Structural Isomer Comparison
| Feature | (E)-3-(Quinolin-8-yl)acrylic acid | (E)-3-(Quinolin-2-yl)acrylic acid | (E)-3-(Quinolin-4-yl)acrylic acid |
| Geometry | Angular/Twisted | Linear/Planar | Linear/Planar |
| Steric Hindrance | High (Peri-interaction at N1) | Low | Moderate |
| Metal Binding | Bidentate (N, O) potential | Monodentate (N only) | Monodentate (N only) |
| Solubility | Moderate (Disrupted packing) | Low (Efficient | Low |
| Primary Use | Metal Chelation / Bio-isostere | Polymer precursors | Antimalarial scaffolds |
Visualization of Steric Pathways
The following diagram illustrates the divergent reactivity pathways driven by the structural differences.
Caption: Workflow illustrating how the steric "twist" of the 8-yl isomer leads to distinct chelation capabilities compared to the linear 2-yl analog.
Experimental Protocols
Synthesis of (E)-3-(Quinolin-8-yl)acrylic Acid
Self-Validating Protocol: The evolution of
Reagents:
-
8-Quinolinecarboxaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 8-quinolinecarboxaldehyde (5 mmol) in pyridine (10 mL).
-
Addition: Add malonic acid (6 mmol) and catalytic piperidine (3 drops).
-
Reaction: Heat the mixture to 100°C for 1 hour, then increase to reflux (115°C) for 3 hours.
-
Checkpoint: Observe vigorous bubbling (
release). The reaction is complete when bubbling ceases.
-
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).
-
Precipitation: Acidify carefully with 2M HCl to pH 4-5. A yellow precipitate should form.
-
Note: Do not drop below pH 3, or the quinoline nitrogen will protonate, resolubilizing the product.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (3:1).
Crystallization for XRD
To obtain single crystals suitable for diffraction (validating the "twisted" hypothesis):
-
Dissolve 20 mg of the purified acid in 2 mL of hot ethanol .
-
Filter through a 0.45 µm syringe filter into a narrow vial.
-
Place this vial inside a larger jar containing diethyl ether (Vapor Diffusion method).
-
Cap the outer jar tightly and leave undisturbed at 4°C for 5-7 days.
-
Expected Result: Prismatic yellow crystals.
References
-
Florez-Muñoz, V., et al. "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica Section E, 2024. Link
-
Henao, J.A., et al. "Crystal Structure, Hirshfeld Surface Analysis... of Quinolin-8-yl 4-Chlorobenzoate." Molbank, 2023. Link
-
Akkurt, M., et al. "Crystal Structure of (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine." Analytical Sciences, 2007. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Quinoline derivatives." Link
-
PubChem. "(E)-3-(Quinolin-8-yl)acrylic acid (Compound)." Link
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Quinolin-8-ylacrylic Acid
Our approach is not just to list equipment, but to build a comprehensive safety system around the process, ensuring that every step, from handling to disposal, is deliberate and secure.
Section 1: Hazard Analysis & Risk Assessment
The foundation of any safety protocol is a clear-eyed assessment of the potential risks. The molecular structure of 3-Quinolin-8-ylacrylic acid presents a dual-hazard profile derived from its primary components.
-
The Quinoline Moiety: Quinoline and its derivatives are a class of heterocyclic aromatic compounds. The parent compound, quinoline, is recognized for its potential health risks. Studies have provided evidence for its carcinogenicity and genotoxicity (mutagenicity) with metabolic activation.[1][2] Therefore, any derivative, including 3-Quinolin-8-ylacrylic acid, must be handled as a potential carcinogen and mutagen, prioritizing the prevention of inhalation and skin absorption.
-
The Acrylic Acid Moiety: Acrylic acid is a known corrosive, capable of causing severe skin burns and eye damage.[3][4] It is also toxic if inhaled and can cause respiratory irritation.[3][4] Compounds containing this functional group may also undergo vigorous polymerization, a risk that must be managed during storage and handling.[5]
Given these factors, 3-Quinolin-8-ylacrylic acid, which is typically a solid powder, presents the following primary risks:
-
Inhalation: Airborne dust of the solid compound can introduce the potentially carcinogenic quinoline structure directly into the respiratory system.
-
Dermal Contact: The acrylic acid component makes the compound a potential skin irritant and corrosive. The quinoline component may be absorbed through the skin.
-
Eye Contact: The compound is expected to be a severe eye irritant and may cause serious damage.[3][6]
Risk Assessment Workflow
Before any procedure, a dynamic risk assessment is mandatory. The following workflow should guide your decision-making process for selecting appropriate controls and PPE.
Caption: Risk assessment workflow for handling 3-Quinolin-8-ylacrylic acid.
Section 2: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with engineering and administrative controls.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid 3-Quinolin-8-ylacrylic acid and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates and solvent vapors, providing the primary layer of respiratory protection.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.
Personal Attire & PPE Selection
The minimum required PPE is designed to prevent incidental exposure.[7][8] For specific tasks, this level of protection must be elevated.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[9] This protects against splashes and prevents contamination of personal clothing. Full-length pants and closed-toe shoes are mandatory laboratory attire.[8][9]
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory.[7][8]
-
Required for Liquids/Splash Risk: Chemical splash goggles must be worn when handling solutions of the compound or performing any operation with a risk of splashing.[7]
-
Recommended for High Risk: A full face shield should be worn over chemical splash goggles when handling larger volumes (>100 mL) of solutions or when a reaction has the potential to splash energetically.[7]
-
-
Hand Protection:
-
Double Gloving: Due to the dual-hazard nature of the compound, double-gloving with disposable nitrile gloves is the minimum requirement.[7] This provides a preliminary barrier against the corrosive acrylic acid moiety and the potentially absorbable quinoline ring.
-
Glove Selection: Nitrile gloves offer good protection against incidental splashes, but they must be removed and replaced immediately upon contact with the chemical.[7] For prolonged handling or when using solvents, consult a manufacturer's glove compatibility chart to select a glove with an appropriate breakthrough time.
-
-
Respiratory Protection:
-
When used within a chemical fume hood, additional respiratory protection is typically not required. However, if weighing large quantities (>10g) of the powder or if the fume hood's performance is questionable, a NIOSH-approved N95 respirator should be worn as an additional precaution against aerosol inhalation. All respirator use must be done under a formal respiratory protection program, including fit testing, as required by OSHA.
-
PPE Selection Summary Table
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing Solid (<1g) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields (in Fume Hood) | N/A |
| Weighing Solid (>1g) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields (in Fume Hood) | N95 Respirator |
| Preparing a Solution | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles (in Fume Hood) | Face Shield (for volumes >100 mL) |
| Running a Reaction | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles (in Fume Hood) | Face Shield |
| Handling Waste | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | N/A |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Preparing a Stock Solution
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface and the analytical balance within the hood.
-
Weighing: Use an anti-static weigh boat or paper. Carefully transfer the solid 3-Quinolin-8-ylacrylic acid using a clean spatula, avoiding any actions that could generate dust.
-
Container Management: Immediately after weighing, securely cap the source container.
-
Dissolution: In a separate, appropriate container (e.g., beaker or flask), add the desired solvent. Slowly add the weighed solid to the solvent while stirring. Be aware of potential exothermic reactions.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container. Decontaminate the spatula and work area.
Section 4: Emergency and Disposal Plans
Emergency Response
Rapid and correct response to an exposure or spill is critical.
Caption: Flowchart for immediate actions following an exposure event.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Cleanup
-
Small Spill (<1g solid or <50 mL solution): If you are trained and have the appropriate spill kit, you may clean it up. Don full PPE (double gloves, lab coat, goggles). For solids, gently cover with an absorbent material to prevent dust generation, then carefully sweep the material into a labeled hazardous waste container. For liquids, absorb with an inert material (e.g., vermiculite or sand) and place it in the waste container.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal Plan
Under no circumstances should 3-Quinolin-8-ylacrylic acid or its waste be disposed of down the drain.[10][11]
-
Waste Classification: All materials contaminated with 3-Quinolin-8-ylacrylic acid are to be considered hazardous waste. This includes the pure compound, solutions, contaminated gloves, weigh boats, and paper towels.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and leak-proof container marked "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container (e.g., a polyethylene carboy).[10] Do not mix with incompatible waste streams (refer to the solvent's SDS). Leave at least 10% headspace for expansion.[5]
-
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to this comprehensive guide, we can handle 3-Quinolin-8-ylacrylic acid with the respect its chemistry demands, ensuring both the safety of our personnel and the integrity of our research.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Maryland, Baltimore. [Link]
-
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Office of Environmental Health Hazard Assessment (OEHHA). [Link]
-
Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research, Boston University. [Link]
-
PPE Minimum Standards. Environmental Health & Safety, University of Missouri. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, National Center for Biotechnology Information. [Link]
-
Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed, National Center for Biotechnology Information. [Link]
-
Toxicological Review of Quinoline (CAS No. 91-22-5). United States Environmental Protection Agency (EPA). [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
ACRYLIC ACID (STABILIZED) For Synthesis. Alpha Chemika. [Link]
-
Acrylic Acid Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]
-
Safe Disposal Methods For Acrylic Thinner Residue. Transcriu wiki. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago, Environmental Health and Safety. [Link]
-
Safe and Responsible Disposal of Acrylic Liquid. NailKnowledge. [Link]
-
Acrylic acid Safety Data Sheet. PENTA. [Link]
-
Paint Disposal: Acrylic, Latex & Oil-Based Paints. NEDT.org. [Link]
-
Acrylic Acid Safety Data Sheet. Redox. [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. redox.com [redox.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nailknowledge.org [nailknowledge.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
